Topotecan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042685 | |
| Record name | Topotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Topotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.61e-01 g/L | |
| Record name | Topotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Topotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123948-87-8, 119413-54-6 | |
| Record name | Topotecan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123948-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topotecan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123948878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | topotecan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Topotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethyl-4,9-dihydroxy-10-[(dimethylamino)methyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOPOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M7YKX2N15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Topotecan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Topotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213-218 °C, 213 - 218 °C | |
| Record name | Topotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Topotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanism of Action of Topotecan Hydrochloride
Topoisomerase I Inhibition and DNA Interaction
The core of Topotecan's activity lies in its direct interaction with the topoisomerase I enzyme and DNA. nih.gov Unlike molecules that bind to the enzyme or DNA alone, This compound (B1662842) specifically targets the transient complex formed between them. aacrjournals.org
During its normal catalytic cycle, topoisomerase I cleaves one strand of the DNA, creating a transient covalent bond between a tyrosine residue in the enzyme and the 3'-phosphoryl end of the broken DNA strand. pnas.orgmdpi.com This intermediate is known as the cleavable complex. ncats.ioncats.io this compound exerts its effect by binding to this cleavable complex. patsnap.comncats.io The drug intercalates into the DNA at the site of the enzyme-induced nick, effectively acting as a molecular wedge. patsnap.compnas.org This action stabilizes the complex, creating a stable ternary structure composed of this compound, topoisomerase I, and DNA. patsnap.comaacrjournals.org By specifically binding to the enzyme-substrate complex, this compound functions as an uncompetitive inhibitor. drugbank.compnas.org
The formation of the stable ternary complex physically obstructs the subsequent step in the topoisomerase I catalytic cycle: the religation (resealing) of the cleaved DNA strand. drugbank.compatsnap.compnas.org this compound's intercalation displaces the downstream DNA, which prevents the 5'-hydroxyl end of the broken strand from re-attacking the phosphotyrosine bond to restore the DNA backbone. drugbank.compnas.org This inhibition of the religation step leads to the accumulation of persistent, protein-associated DNA single-strand breaks. patsnap.comaacrjournals.orgresearchgate.net While these single-strand breaks alone are not sufficient to be lethal to the cell, their persistence is a critical initiating event. patsnap.comaacrjournals.org
The cytotoxicity of this compound is ultimately caused by the conversion of these single-strand breaks into much more lethal double-strand breaks. patsnap.comresearchgate.net This conversion is a direct consequence of the ongoing DNA replication process. drugbank.comaacrjournals.org When a DNA replication fork, the machinery responsible for synthesizing new DNA, collides with the stabilized ternary complex, the single-strand break is converted into a double-strand break. drugbank.compatsnap.comaksci.com Mammalian cells have a limited capacity to repair such extensive DNA damage. drugbank.comncats.io The accumulation of these catastrophic double-strand breaks overwhelms the cell's repair mechanisms, triggering cellular signaling pathways that lead to cell cycle arrest and, ultimately, programmed cell death, or apoptosis. drugbank.compatsnap.comnih.gov
Cell Cycle Specificity of this compound Hydrochloride Activity
The cytotoxic action of this compound Hydrochloride is not uniform across the entire cell cycle. Its mechanism is intrinsically linked to the process of DNA replication, making its effects highly dependent on the cell's proliferative state.
The cytotoxic effects of this compound are predominantly exerted during the S-phase (synthesis phase) of the cell cycle. drugbank.comaksci.comncats.ioncats.io This specificity arises because the conversion of this compound-induced single-strand breaks into lethal double-strand breaks requires the collision with an active DNA replication fork, a hallmark of the S-phase. drugbank.comaacrjournals.orgnih.gov Consequently, cells actively synthesizing DNA are significantly more sensitive to the drug's effects than cells in the G1 or G2 phases of the cell cycle. nih.govresearchgate.net Research has shown that while this compound can induce cellular stress in all phases, it most effectively prevents mitosis in cells originating from the S-phase and G1-phase, with S-phase cells being the most sensitive. nih.govnih.gov
Downstream Cellular and Molecular Consequences of this compound Hydrochloride Activity
The induction of DNA double-strand breaks by this compound initiates a cascade of cellular responses aimed at managing the damage.
The accumulation of DNA damage activates the DNA Damage Response (DDR) signaling network. patsnap.com Key proteins in this network, such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), are activated and initiate a signaling cascade. patsnap.comtocris.com This response can lead to the phosphorylation of checkpoint kinases like Chk1, which in turn can cause the degradation of phosphatases such as Cdc25A, resulting in cell cycle arrest, particularly in the S and G2 phases. aacrjournals.org This arrest provides the cell with an opportunity to repair the DNA damage. patsnap.com
However, when the DNA damage is too extensive to be repaired, these same signaling pathways trigger apoptosis. patsnap.comaksci.com The process often involves the activation of caspases, a family of protease enzymes central to programmed cell death. aacrjournals.orgelsevier.es For instance, this compound treatment has been shown to lead to the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3, a hallmark of apoptosis. aacrjournals.orgelsevier.es
Furthermore, this compound's activity can influence other cellular pathways. It has been shown to down-regulate the PI3K-Akt survival signaling pathway, which normally protects cells from apoptosis, thereby contributing to its cytotoxic effects. aacrjournals.org It can also downregulate the expression of certain proteins, such as B-Myb and MycN in neuroblastoma cells, and inhibit hypoxia-inducible factor-1α (HIF-1α). tocris.comarvojournals.org
Data Tables
Table 1: Summary of Key Molecular Events in this compound Hydrochloride's Mechanism of Action
| Molecular Event | Description | Cellular Consequence |
| Ternary Complex Formation | This compound intercalates into the DNA-topoisomerase I complex, stabilizing it. patsnap.compnas.org | Inhibition of the enzyme's catalytic cycle. pnas.org |
| Prevention of DNA Religation | The stabilized complex prevents the resealing of the DNA strand cleaved by topoisomerase I. drugbank.compatsnap.com | Accumulation of persistent single-strand DNA breaks. patsnap.comresearchgate.net |
| Collision with Replication Fork | The advancing DNA replication machinery encounters the stalled ternary complex during S-phase. drugbank.comaksci.com | Conversion of single-strand breaks into lethal double-strand breaks. patsnap.comresearchgate.net |
| Induction of Apoptosis | The overwhelming level of irreparable DNA damage triggers programmed cell death pathways. drugbank.compatsnap.comaksci.com | Elimination of the damaged cancer cell. patsnap.com |
Impact on DNA Replication and Transcription
Topoisomerase I plays an essential role in both DNA replication and transcription by relieving the torsional strain that accumulates in the DNA double helix as it unwinds. patsnap.comdrugbank.com The enzyme achieves this by creating transient single-strand breaks in the DNA backbone, allowing the DNA to rotate freely before the break is resealed. patsnap.comdrugbank.com this compound hydrochloride disrupts this process by binding to the covalent complex formed between topoisomerase I and DNA. europa.eupatsnap.com This binding stabilizes the complex and prevents the re-ligation of the single-strand break. patsnap.comdrugbank.com
The persistence of these stabilized "cleavable complexes" has profound consequences for the cell. patsnap.com During DNA replication, the advancing replication fork collides with these complexes. europa.eudrugbank.com This collision converts the transient single-strand breaks into permanent and highly lethal double-strand DNA breaks. patsnap.comnih.govfrontiersin.org Similarly, during transcription, the stalled topoisomerase I complexes can interfere with the transcriptional machinery, leading to the production of truncated and non-functional RNA molecules. europa.euncats.io
Role in DNA Synthesis Interference
The primary cytotoxic effect of this compound hydrochloride is realized during the S-phase of the cell cycle, when DNA synthesis occurs. ncats.iodrugbank.com The formation of double-strand breaks as a result of replication fork collisions with the this compound-stabilized topoisomerase I-DNA complexes is a key event. drugbank.comnih.gov Mammalian cells have a limited capacity to repair these extensive double-strand breaks, leading to the activation of cell cycle arrest and, ultimately, programmed cell death (apoptosis). patsnap.comdrugbank.comnih.gov This interference with DNA synthesis is the cornerstone of this compound's anti-tumor activity. fda.gov
Mutagenic and Clastogenic Properties of this compound Hydrochloride
Consistent with its mechanism of action, which involves the induction of DNA damage, this compound is a potent mutagen and clastogen. fda.gov A clastogen is a substance that can cause breaks in chromosomes, leading to the gain, loss, or rearrangement of chromosomal segments.
In vitro studies: this compound has demonstrated mutagenic activity in L5178Y mouse lymphoma cells and clastogenic effects in cultured human lymphocytes, both with and without metabolic activation. fda.govrxlist.compfizer.com
In vivo studies: It has also been shown to be clastogenic in mouse bone marrow, causing an increase in micronucleated bone marrow cells. fda.govrxlist.compfizer.com However, this compound did not induce mutations in bacterial cells. rxlist.compfizer.com
These properties underscore the compound's ability to induce significant genetic damage, which is a primary driver of its cytotoxic effects against cancer cells.
Table 1: Summary of Genotoxicity Studies for this compound
| Test System | Result | Metabolic Activation |
|---|---|---|
| Mouse Lymphoma Cells (L5178Y) | Mutagenic | With and without |
| Cultured Human Lymphocytes | Clastogenic | With and without |
| Mouse Bone Marrow | Clastogenic | Not applicable (in vivo) |
| Bacterial Cells | Not mutagenic | Not applicable |
Involvement of Reactive Free Radicals and Oxidative Stress in Cell Death
While the primary mechanism of this compound-induced cell death is the formation of DNA double-strand breaks, emerging research suggests that the generation of reactive free radicals and the induction of oxidative stress may also play a significant role. frontiersin.orgnih.govresearchgate.net
Studies have indicated that this compound can be oxidized to a free radical intermediate. frontiersin.orgresearchgate.net This process can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. frontiersin.orgsemanticscholar.org The increase in oxidative stress can contribute to cell death through various mechanisms. frontiersin.orgsemanticscholar.org
Research has shown that in human breast cancer cells (MCF-7), this compound treatment led to:
A decrease in glutathione (B108866) levels, a key intracellular antioxidant. nih.govsemanticscholar.org
An increase in lipid peroxidation, a marker of oxidative damage to cell membranes. nih.gov
Differential expression of genes involved in sensing and responding to oxidative stress, such as 8-oxoguanine DNA glycosylase (OGG1), ferredoxin reductase (FDXR), and glutathione peroxidases (GPx). frontiersin.orgnih.gov
Lactone Ring Integrity and Pharmacological Activity
The chemical structure of this compound includes a lactone ring, which is essential for its pharmacological activity. europa.eueuropa.eu This lactone form is the active configuration that allows the drug to bind to the topoisomerase I-DNA complex. hemonc.orgfda.gov
The integrity of the lactone ring is pH-dependent. fda.govrxlist.com
At an acidic pH (≤ 4), the lactone ring is predominantly in its closed, active form. hemonc.orgfda.govrxlist.com
At physiological pH (around 7.4), the lactone ring undergoes reversible hydrolysis to an open, carboxylate form. europa.eufda.gov This open-ring form is biologically inactive. europa.eunih.gov
This pH-dependent equilibrium between the active lactone and inactive carboxylate forms is a critical factor in the drug's pharmacokinetics and efficacy. fda.govnih.gov The ability to maintain the closed lactone ring is crucial for the compound's capacity to inhibit topoisomerase I and exert its cytotoxic effects. europa.eunih.gov
Pharmacological Research Insights into Topotecan Hydrochloride
Pharmacokinetic Research Profiling
Topotecan (B1662842) Hydrochloride's journey through the body has been extensively studied to understand how it is absorbed, distributed, metabolized, and eliminated. This profiling is crucial for its application in a clinical setting.
Systemic Clearance and Volume of Distribution
Following intravenous administration, this compound exhibits high plasma clearance. europa.eueuropa.eu Studies have reported a clearance rate of approximately 62 to 64 liters per hour (L/h). europa.eueuropa.eucdsco.gov.in This rapid clearance is about two-thirds of the liver blood flow. europa.eueuropa.eucdsco.gov.in The volume of distribution is also high, around 132 liters, indicating significant tissue uptake. europa.eueuropa.eueuropa.eu The terminal half-life of this compound is relatively short, estimated to be between 2 and 3 hours. europa.eueuropa.eufda.gov Pharmacokinetic analyses have shown that the total exposure to the drug, as measured by the area under the curve (AUC), is roughly proportional to the administered dose. europa.eufda.gov There is little to no accumulation of the drug with repeated daily doses. europa.eucdsco.gov.in
Table 1: Key Pharmacokinetic Parameters of Intravenous this compound
| Parameter | Value | Reference |
|---|---|---|
| Plasma Clearance | 62 L/h (SD 22) | europa.eueuropa.eu |
| Volume of Distribution | 132 L (SD 57) | europa.eueuropa.eu |
| Terminal Half-life | 2-3 hours | europa.eueuropa.eufda.gov |
Elimination Pathways and Metabolite Formation
A significant aspect of this compound's chemistry in the body is the reversible, pH-dependent hydrolysis of its lactone ring. fda.govhemonc.orgpfizermedicalinformation.com The lactone form is the pharmacologically active component. fda.govhemonc.orgdrugbank.com At an acidic pH (≤4), the lactone form is exclusively present. fda.govhemonc.orgpfizermedicalinformation.com However, at physiological pH, the equilibrium shifts, and the inactive, open-ring carboxylate form predominates. fda.govhemonc.orgpfizermedicalinformation.com This conversion to the inactive form is a major route of inactivation. cdsco.gov.in
Metabolism accounts for less than 10% of this compound's elimination. europa.eueuropa.eucdsco.gov.in One of the identified metabolites is an N-desmethyl derivative. europa.eueuropa.eucdsco.gov.in This metabolite is formed in small amounts, as indicated by in vitro studies using human liver microsomes. europa.eueuropa.eu The N-desmethyl metabolite has been found in urine, plasma, and feces. europa.eueuropa.eucdsco.gov.in Its activity is reported to be similar to or less than that of the parent compound. europa.eueuropa.eu The mean metabolite-to-parent AUC ratio for this metabolite is less than 10% for both total this compound and the this compound lactone. europa.eueuropa.eu Approximately 3% of the administered dose is excreted in the urine as N-desmethyl this compound, and about 1.7% is eliminated through feces. europa.eufda.gov.ph
Another metabolic pathway that has been identified is O-glucuronidation. europa.eupfizermedicalinformation.com O-glucuronide metabolites of both this compound and N-desmethyl this compound have been found in the urine. europa.eupfizermedicalinformation.comnih.gov However, these metabolites represent a minor elimination pathway, accounting for less than 2% of the administered dose. europa.eufda.gov
Plasma Protein Binding Characteristics and Implications
This compound exhibits low binding to plasma proteins, with approximately 35% of the drug being bound. europa.eufda.govhemonc.org This low level of protein binding suggests that a significant fraction of the drug is available in its free, active form to distribute into tissues and exert its pharmacological effects. The distribution between blood cells and plasma is reported to be fairly homogeneous. europa.eu
Interpatient and Intrapatient Pharmacokinetic Variability
Significant variability in the pharmacokinetics of this compound has been observed both between different patients (interpatient) and within the same patient over different courses of treatment (intrapatient). bccancer.bc.ca A retrospective analysis of pharmacokinetic data from 112 patients who received oral this compound found that the interpatient variability in the clearance of the active lactone form was 38% when based on body-surface area (BSA) and 42% when expressed as liters per hour. nih.gov In the same analysis, the intrapatient variability for the apparent lactone clearance, studied in 47 patients, ranged from 7.4% to 69%, with a mean of 24% and a median of 20%. nih.gov
Studies on oral this compound in adult cancer patients have reported interpatient variabilities in bioavailability ranging from 26% to 31%. aacrjournals.org In pediatric populations, even greater interpatient variability has been noted, although intrapatient variability was found to be small. aacrjournals.org Another study examining different oral administration schedules found that the mean intrapatient variation of the area under the curve (AUC) for this compound lactone was 25.4% for a once-daily five-day schedule and 34.5% for a once-daily ten-day schedule. eur.nl The variability appeared to be lower in once-daily schedules compared to twice-daily schedules. eur.nl
Pharmacokinetic Variability of this compound
| Variability Type | Parameter | Finding | Patient Population | Source |
|---|---|---|---|---|
| Interpatient | Lactone Clearance (L/h/m²) | 38% | 112 adult patients (oral) | nih.gov |
| Interpatient | Lactone Clearance (L/h) | 42% | 112 adult patients (oral) | nih.gov |
| Interpatient | Bioavailability | 26-31% | Adult patients (oral) | aacrjournals.org |
| Intrapatient | Lactone Clearance | Mean: 24% (Range: 7.4-69%) | 47 adult patients (oral) | nih.gov |
| Intrapatient | AUC (once-daily, 5 days) | 25.4% | 22 adult patients (oral) | eur.nl |
| Intrapatient | AUC (once-daily, 10 days) | 34.5% | 10 adult patients (oral) | eur.nl |
Renal and Hepatic Impairment Effects on Pharmacokinetics
The elimination of this compound is significantly influenced by renal function. fda.gov In patients with mild renal impairment, defined by a creatinine (B1669602) clearance (CrCl) of 40 to 60 mL/min, the plasma clearance of this compound was reduced to approximately 67% of the value observed in patients with normal renal function. fda.goveuropa.eu For patients with moderate renal impairment (CrCl 20 to 39 mL/min), the impact is more pronounced, with plasma clearance reduced to about 34% of the control value. fda.goveuropa.eu This reduction in clearance leads to an increase in the drug's half-life, which was observed to extend from a typical 1.9-2.0 hours to approximately 4.9-5.0 hours in the moderately impaired group. fda.goveuropa.eu
Hepatic impairment also affects the pharmacokinetics of this compound, although to a lesser extent than renal impairment. In patients with impaired liver function, characterized by serum bilirubin (B190676) levels between 1.7 and 15.0 mg/dL, the plasma clearance of this compound was decreased to about 67% of the value in patients without hepatic impairment. fda.govfda.gov This was accompanied by a slight increase in the mean half-life from 2.0 hours to 2.5 hours. fda.govfda.gov However, the clearance of total this compound (both the active lactone and inactive carboxylate forms) was only decreased by about 10% in hepatically impaired patients compared to the control group. europa.eueuropa.eu
Effect of Organ Impairment on this compound Plasma Clearance
| Impairment Type | Severity | Effect on Plasma Clearance | Effect on Half-Life | Source |
|---|---|---|---|---|
| Renal | Mild (CrCl 40-60 mL/min) | Decreased to ~67% of normal | Increased by 14% | fda.goveuropa.eueuropa.eu |
| Renal | Moderate (CrCl 20-39 mL/min) | Decreased to ~34% of normal | Increased from ~2.0h to ~5.0h | fda.goveuropa.eu |
| Hepatic | Bilirubin 1.7-15.0 mg/dL | Decreased to ~67% of normal | Increased from ~2.0h to ~2.5h | fda.govfda.gov |
Bioavailability Studies
Comparative Bioavailability of Oral Versus Intravenous Administration
The absolute bioavailability of oral this compound has been established through studies comparing it to intravenous administration. Research indicates that when administered orally, the bioavailability of this compound is approximately 30% to 40%. bccancer.bc.caaacrjournals.orgeuropa.eu One crossover study involving 12 patients with solid tumors directly compared a 1.5 mg/m² oral dose with the same dose given intravenously. psu.edu The results showed an absolute bioavailability for the oral solution of 30% ± 7.7%, with a range of 21% to 45%. psu.edu
Following oral administration, the time to reach maximum plasma concentration (Tmax) was found to have a median of 0.78 hours. psu.edu The ratio of the area under the curve (AUC) for the active this compound lactone versus its inactive hydroxy acid form was similar for both oral (0.34–1.13) and intravenous (0.47–0.98) routes, indicating that the route of administration does not significantly alter the equilibrium between the two forms in the plasma. psu.edu Preclinical studies in rats have also compared administration routes, finding that the bioavailability of oral this compound was significantly lower than that of subcutaneous administration (88.05% for the lactone form), which demonstrated a pharmacokinetic profile similar to sustained release. nih.govnih.gov
Comparative Pharmacokinetic Parameters: Oral vs. Intravenous this compound
| Parameter | Oral Administration | Intravenous Administration | Source |
|---|---|---|---|
| Absolute Bioavailability | ~30-40% | 100% (Reference) | bccancer.bc.caaacrjournals.orgeuropa.eu |
| Absolute Bioavailability (Crossover Study) | 30% ± 7.7% (Range: 21-45%) | 100% (Reference) | psu.edu |
| Time to Peak Plasma Concentration (Tmax) | Median: 0.78 hours | Not Applicable | psu.edu |
| Terminal Half-Life (t½) | Not specified in comparative studies | 2 to 3 hours | pfizermedicalinformation.com |
| AUC Ratio (Lactone/Hydroxy Acid) | 0.34 - 1.13 | 0.47 - 0.98 | psu.edu |
Preclinical Research on Topotecan Hydrochloride Efficacy and Cellular Biology
In Vitro Cytotoxicity and Antitumor Activity
The cytotoxic effects of topotecan (B1662842) hydrochloride have been evaluated across a wide range of human cancer cell lines, demonstrating broad-spectrum activity. In vitro studies have shown that this compound inhibits cell growth with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from the nanomolar to the low micromolar scale. nih.govresearchgate.net
For instance, in a study involving pediatric cancer cell lines, this compound demonstrated inhibitory concentrations (IC50) between 0.71 nM and 489 nM. nih.gov The neuroblastoma cell lines displayed the widest range of sensitivity to the drug. nih.gov Another study reported IC50 values for this compound in the range of 3 to 30 nM across five different human cancer cell lines after a 24-hour exposure. researchgate.net
The table below summarizes the in vitro cytotoxicity of this compound hydrochloride in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay |
| Bel7402 | Human Liver Cancer | Not specified | Not specified | MTT Assay |
| Caco-2 | Human Colorectal Adenocarcinoma | 0.119 μM | 24 hours | MTT Assay |
| KB | Human Epidermoid Carcinoma | 2.282 μM | 48 hours | CCK8 Assay |
| PC-3 | Prostate Cancer | Not specified | 72 hours | MTT Assay |
| PC-3M | Prostate Cancer | Not specified | 72 hours | MTT Assay |
| DU145 | Prostate Cancer | Not specified | 72 hours | MTT Assay |
| DUTXR | Prostate Cancer | Not specified | 72 hours | MTT Assay |
| SW620 | Colon Cancer | 20 nM | Not specified | Annexin V/PI Assay |
| SKOV3 | Ovarian Cancer | 70 nM | Not specified | Annexin V/PI Assay |
| H460 | Lung Cancer (wild-type p53) | Not specified | 72 hours | MTT Assay |
| H322 | Lung Cancer (mutant p53) | Not specified | 72 hours | MTT Assay |
| HeLa | Cervical Cancer | IC50 reduced 7.7-fold with carvacrol | Not specified | Crystal Violet Assay |
| HCT116 | Colon Cancer | IC50 reduced 5.71-fold with carvacrol | Not specified | Crystal Violet Assay |
This table is based on data from multiple sources. medchemexpress.comaacrjournals.orgresearchgate.netnih.govpensoft.net
It is noteworthy that the duration of exposure to this compound is a critical determinant of its cytotoxic efficacy. eur.nl
This compound hydrochloride exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. semanticscholar.org By stabilizing the topoisomerase I-DNA complex, this compound leads to the accumulation of single-strand DNA breaks, which, upon collision with the replication fork, are converted into lethal double-strand breaks. iiarjournals.orgaacrjournals.org This DNA damage triggers a cascade of cellular events culminating in apoptosis. semanticscholar.org
Studies have shown that this compound treatment leads to the activation of key apoptotic proteins. For example, in human lung cancer cell lines, this compound induced apoptosis in a concentration- and time-dependent manner. nih.gov This was associated with the accumulation of cells in the S and G2/M phases of the cell cycle, where they are most sensitive to topoisomerase I inhibitors. nih.gov In the H460 lung cancer cell line, which has wild-type p53, this compound treatment led to the induction of p53 and p21 expression, proteins known to be involved in cell cycle arrest and apoptosis. nih.gov
Furthermore, in prostate cancer cells, the combination of this compound with genistein (B1671435) was shown to enhance the activation of caspase-9 and caspase-3, key executioners of the apoptotic pathway. semanticscholar.org While apoptosis is the primary mode of cell death, some studies have also observed necrotic cell death, characterized by cell swelling and lysis, particularly at higher concentrations of the drug. semanticscholar.org The balance between apoptotic and necrotic cell death can be cell-type dependent. For instance, in SKOV3 ovarian cancer cells, while this compound significantly reduced cell viability, the observed apoptotic changes were marginal, suggesting other cell death mechanisms might be at play. researchgate.net
In Vivo Xenograft Model Studies
The antitumor activity of this compound hydrochloride has been extensively validated in various in vivo xenograft models, where human tumor cells are implanted into immunodeficient mice. These studies have consistently demonstrated the potent efficacy of this compound against a range of solid tumors.
Preclinical investigations have shown promising results for this compound against xenografts derived from brain tumors, neuroblastoma, sarcomas, osteosarcoma, and rhabdomyosarcoma. nih.gov For example, in an aggressive xenograft model of human prostate cancer, metronomic this compound treatment resulted in significantly smaller tumor volumes compared to control and conventionally dosed animals. aacrjournals.org Similarly, in retinoblastoma rodent models, this compound effectively halted tumor progression. nih.gov
Studies have also highlighted the efficacy of this compound in pediatric solid tumor models. In a comprehensive preclinical study, this compound significantly increased event-free survival in 32 out of 37 solid tumor xenografts and in all 8 acute lymphoblastic leukemia xenografts tested. nih.gov Objective responses, including complete and partial tumor regressions, were observed in various tumor types such as Wilms tumor, rhabdomyosarcoma, Ewing sarcoma, and neuroblastoma. nih.gov
Furthermore, this compound has demonstrated activity against subcutaneously implanted solid tumors, including chemorefractory tumors and human colon carcinoma xenografts. apexbt.com In a human breast cancer xenograft model, this compound treatment alone transiently delayed tumor growth. aacrjournals.org
To enhance the therapeutic efficacy of this compound, numerous preclinical studies have investigated its combination with other anticancer agents. These studies have often shown synergistic or additive antitumor effects.
One area of focus has been the combination of this compound with drugs that target angiogenesis, the formation of new blood vessels that tumors need to grow. In mouse models of aggressive pediatric solid tumors, the combination of low-dose metronomic this compound with the antiangiogenic drug pazopanib (B1684535) showed significant antitumor activity and enhanced survival compared to either agent alone. nih.gov A similar significant enhancement in antitumor activity was observed in a preclinical model of advanced human ovarian cancer when metronomic oral this compound was combined with pazopanib. researchgate.net
Combination with other chemotherapeutic agents has also proven effective. In retinoblastoma rodent models, the combination of this compound and carboplatin (B1684641) was highly effective in halting tumor progression. nih.gov In HER2+ breast cancer xenografts, the combination of this compound with the dual EGFR/HER2 inhibitor lapatinib (B449) showed enhanced efficacy. nih.gov
Furthermore, combining this compound with radioimmunotherapy has shown promise. In a human breast cancer xenograft model, the combination of this compound with a radioimmunoconjugate substantially reduced the growth of established tumors, leading to complete tumor regressions and prolonged tumor-free survival in a significant portion of the animals. aacrjournals.org
Radiation Sensitization Properties
This compound hydrochloride has been shown to possess radiation-sensitizing properties, meaning it can enhance the cell-killing effects of ionizing radiation. cancernetwork.com This has been demonstrated in both in vitro cell cultures and in vivo murine models. cancernetwork.com The mechanism behind this sensitization is believed to involve the inhibition of DNA repair. iiarjournals.org
Topoisomerase I is involved in the repair of radiation-induced DNA damage. mdpi.com By inhibiting this enzyme, this compound prevents the proper repair of DNA, leading to increased radiation-induced DNA damage and subsequent cell death. iiarjournals.orgmdpi.com It has been proposed that the interaction between single-strand breaks generated by topoisomerase I inhibition and those induced by radiation can lead to the formation of more lethal double-strand breaks. iiarjournals.org
The radiosensitizing effects of this compound can be particularly effective in tumors with lower levels of topoisomerase I, which might otherwise be resistant to this compound alone. iiarjournals.org In such cases, the combination with radiotherapy can be a potent therapeutic strategy. iiarjournals.org Preclinical studies have shown that this compound can enhance the cytotoxic effects of ionizing radiation on glioblastoma cells, which express low levels of topoisomerase I. iiarjournals.org
Clinical Research Findings and Efficacy of Topotecan Hydrochloride
Efficacy in Specific Malignancies
Topotecan (B1662842) hydrochloride has demonstrated notable efficacy in the treatment of several specific malignancies, particularly in patients who have not responded to or have relapsed after initial chemotherapy regimens.
Advanced Ovarian Cancer Outcomes
This compound hydrochloride has been established as a significant second-line therapeutic agent for advanced epithelial ovarian cancer, especially in cases that are refractory or have relapsed after platinum-based chemotherapy. nih.govresearchgate.net Clinical studies have shown that this compound offers a viable treatment option for this patient population. nih.gov
Interactive Data Table: Efficacy of this compound in Advanced Ovarian Cancer
| Trial/Analysis | Patient Population | Treatment | Overall Response Rate (ORR) | Median Time to Progression (TTP) | Median Overall Survival (OS) |
|---|---|---|---|---|---|
| Phase II Trials | Platinum-resistant | This compound | 13% - 25% nih.gov | Not Reported | Not Reported |
| Phase II Trial | Paclitaxel-resistant (1st line failure) | This compound | 13% nih.gov | Not Reported | Not Reported |
| Phase II Trial | Paclitaxel-resistant (2nd line failure) | This compound | 14.3% nih.gov | Not Reported | Not Reported |
| Phase III Comparative Trial | Platinum-pretreated | This compound vs. Paclitaxel (B517696) | 23% vs. 14% nih.gov | 23 vs. 14 weeks nih.gov | Not Reported |
| Comparative Study | Platinum-pretreated | This compound vs. Paclitaxel | 20.5% vs. 14% europa.eu | 19 vs. 15 weeks europa.eu | 62 vs. 53 weeks europa.eueuropa.eu |
| Meta-analysis (5 trials) | Recurrent | This compound | 16.6% iiarjournals.org | Not Reported | Not Reported |
| Retrospective Analysis | Cisplatin (B142131)/Paclitaxel-pretreated | This compound | 16% europa.eueuropa.eu | Not Reported | Not Reported |
| Retrospective Analysis | Cisplatin-refractory/early relapse | This compound | 10% europa.eueuropa.eu | Not Reported | Not Reported |
Small Cell Lung Cancer (SCLC) Clinical Response
This compound hydrochloride is a key therapeutic option for patients with relapsed small-cell lung cancer (SCLC). nih.gov Its efficacy has been particularly noted in patients who are sensitive to first-line chemotherapy. nih.gov
The combined data from the SCLC program, encompassing 480 patients with relapsed disease who were sensitive to first-line therapy, showed a response rate to this compound of 20.2%. europa.eu The median survival in this patient population was 30.3 weeks. europa.eueuropa.eu In contrast, for patients with refractory SCLC, the response rate to this compound was a modest 4.0%. europa.eueuropa.eu
Interactive Data Table: Clinical Response of this compound in SCLC
| Study Type | Patient Population | Treatment | Overall Response Rate (ORR) | Median Duration of Response | Median Overall Survival (OS) |
|---|---|---|---|---|---|
| Phase II Study | Sensitive Relapse | This compound | 37.8% nih.gov | 7.6 months (overall) nih.gov | 6.9 months nih.gov |
| Phase II Study | Refractory Relapse | This compound | 6.4% nih.gov | 7.6 months (overall) nih.gov | 4.7 months nih.gov |
| Phase III Trial | Sensitive Relapse | This compound vs. CAV | 24.3% vs. 18.3% europa.eumdpi.com | Not Reported | 25.0 vs. 24.7 weeks europa.eu |
| Combined Program Data | Sensitive Relapse | This compound | 20.2% europa.eu | Not Reported | 30.3 weeks europa.eueuropa.eu |
| Combined Program Data | Refractory Relapse | This compound | 4.0% europa.eueuropa.eu | Not Reported | Not Reported |
Cervical Cancer Clinical Response
For patients with persistent, recurrent, or late-stage (IVB) carcinoma of the cervix that is not amenable to curative treatment with surgery or radiation, this compound hydrochloride in combination with cisplatin has become a standard of care. pfizer.com
Interactive Data Table: Clinical Response of this compound in Cervical Cancer
| Study | Patient Population | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|---|
| GOG 0179 (Phase III) | Persistent, Recurrent, or Stage IVB | This compound + Cisplatin vs. Cisplatin | 27% vs. 13% nih.gov | 4.6 vs. 2.9 months nih.gov | 9.4 vs. 6.5 months cgtlive.comnih.gov |
| Retrospective Study (2nd Line) | Advanced/Recurrent | This compound + Cisplatin | 30.8% nih.gov | 4.6 months nih.gov | 14.1 months nih.gov |
Emerging Indications (e.g., Prostate Cancer, Myeloproliferative Disorders, Neuroblastoma)
Research into the efficacy of this compound hydrochloride is ongoing across a range of other malignancies.
Neuroblastoma: this compound has shown antitumor activity in pediatric patients with recurrent or progressive solid tumors, with the most notable activity seen in neuroblastoma. europa.eunih.gov It is being investigated in various combination regimens for this aggressive childhood cancer. ucsf.educlinicaltrials.gov For instance, a phase II clinical trial is evaluating the combination of this compound with temozolomide (B1682018) in refractory or relapsing neuroblastoma. clinicaltrialsregister.eu
Myeloproliferative Disorders: this compound is being explored in the context of high-risk myelodysplastic syndromes and aggressive myeloproliferative disorders. withpower.com A phase II clinical trial is currently investigating the efficacy of this compound hydrochloride and carboplatin (B1684641), with or without the addition of veliparib (B1684213), in treating advanced myeloproliferative disorders. clinicaltrials.govclinicaltrials.gov
Prostate Cancer: While less established, the therapeutic potential of this compound in solid tumors, including prostate cancer, has been suggested. google.com However, specific clinical trial data on the efficacy of this compound hydrochloride as a monotherapy or in combination therapy for prostate cancer is limited in the current body of research.
Combination Therapy Research in Clinical Trials
The therapeutic potential of this compound hydrochloride is often enhanced when used in combination with other cytotoxic agents, with the goal of improving efficacy without significant overlapping toxicities.
Combination with Cisplatin
The combination of this compound and cisplatin has been most extensively studied and has proven to be a highly effective regimen, particularly in the treatment of advanced cervical cancer. europa.eucancernetwork.comdrugbank.com
As detailed in section 4.1.3, the GOG 0179 trial firmly established the superiority of the this compound-cisplatin combination over cisplatin monotherapy for women with persistent, recurrent, or stage IVB cervical cancer. europa.eueuropa.eucgtlive.com This trial demonstrated a significant survival advantage for the combination therapy. cgtlive.comnih.govcancerconnect.com The positive outcomes from this study led to the approval of this combination for this specific indication. cgtlive.com
The rationale for combining these two agents is based on their different mechanisms of action and non-overlapping toxicity profiles. nih.gov this compound inhibits topoisomerase-I, an enzyme crucial for DNA replication, while cisplatin forms DNA adducts, leading to cell death. europa.eu This dual approach targets cancer cells through different pathways, potentially leading to a synergistic antitumor effect.
Clinical trials have also explored this combination in other malignancies. For instance, a phase I trial investigated the use of this compound and cisplatin concurrently with radiation therapy in patients with advanced cervical cancer to determine the maximum tolerated dose and feasibility of this trimodal approach. clinicaltrials.gov
Combination with Etoposide (B1684455)
The combination of this compound hydrochloride and etoposide has been explored as a platinum-free regimen, particularly in the context of extensive disease small-cell lung cancer (ED-SCLC). In a phase II trial for untreated ED-SCLC, the combination of intravenous this compound and etoposide demonstrated a response rate of 61.0%. nih.gov The median survival in this group was 43.7 weeks (approximately 10.1 months). nih.gov
For recurrent ovarian, peritoneal, or fallopian tube cancer, a phase I trial was conducted to determine the maximum tolerated dose of sequential oral this compound and oral etoposide. clinicaltrials.gov The study aimed to evaluate the response rate and time to disease progression with this combination as a second-line therapy. clinicaltrials.gov
A randomized phase II study compared the efficacy of this compound combined with either cisplatin or etoposide in patients with untreated extensive disease small-cell lung cancer (ED-SCLC). The response rates were similar between the two arms: 63.4% for the this compound/cisplatin (T/C) group and 61.0% for the this compound/etoposide (T/E) group. nih.gov Median survival was also comparable, at 41.6 weeks for the T/C arm and 43.7 weeks for the T/E arm. nih.gov
Table 1: Efficacy of this compound Hydrochloride in Combination with Etoposide
| Cancer Type | Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) | Clinical Trial Phase | Source |
|---|---|---|---|---|---|
| Extensive Disease Small-Cell Lung Cancer (ED-SCLC) | This compound + Etoposide | 61.0% | 43.7 weeks | II | nih.gov |
| Extensive Disease Small-Cell Lung Cancer (ED-SCLC) | Sequential this compound and Etoposide | 46.4% | 29.9 weeks | II | nih.gov |
Combination with Other Chemotherapeutic Agents (e.g., Paclitaxel, Pegylated Liposomal Doxorubicin, Carboplatin, Amrubicin)
This compound hydrochloride has been evaluated in combination with several other cytotoxic agents for various malignancies.
Table 2: Efficacy of this compound Hydrochloride with Other Chemotherapeutic Agents
| Combination Agent | Cancer Type | This compound HCl ORR | Comparator ORR | Key Efficacy Findings | Source |
|---|---|---|---|---|---|
| Paclitaxel | Ovarian Cancer | 20.5% | 14% | Median OS: 62 weeks (this compound) vs. 53 weeks (Paclitaxel) | europa.eueuropa.eu |
| Pegylated Liposomal Doxorubicin | Ovarian Cancer | 17.0% | 19.7% | Trend favoring PLD in PFS | ascopubs.org |
| Carboplatin | Ovarian Cancer (1st Line) | 90.3% (CR) | N/A | High complete response rate in optimally debulked patients | ascopubs.org |
| Carboplatin | Relapsed Ovarian Cancer | 73.1% | 75.1% (Standard) | No significant difference in PFS or OS | nih.gov |
| Amrubicin | Small-Cell Lung Cancer (2nd Line) | 16.9% | 31.1% | Amrubicin had a higher ORR but no OS benefit | ascopubs.org |
Combination with Targeted Therapies (e.g., Lapatinib (B449), Veliparib, Monoclonal Antibodies, Small Molecule Tyrosine Kinase Inhibitors)
The combination of this compound hydrochloride with targeted therapies aims to enhance efficacy by addressing specific molecular pathways.
Lapatinib: Lapatinib, a dual inhibitor of EGFR and HER2, has been studied with this compound. In a phase I trial, the combination was found to be well-tolerated, with 46% of patients achieving disease stabilization. nih.gov A phase II trial of lapatinib and this compound in patients with platinum-refractory/resistant ovarian cancer was stopped early due to insufficient activity, with only one partial response and three cases of stable disease out of 18 patients. nih.gov
Veliparib: Veliparib, a PARP inhibitor, has been investigated in combination with this compound. A phase II trial is studying the efficacy of veliparib with this compound in persistent or recurrent cervical cancer. clinicaltrials.gov Another phase I/II trial is evaluating the combination in patients with advanced solid tumors, including relapsed or refractory ovarian cancer. clinicaltrials.gov
Monoclonal Antibodies: The combination of this compound with monoclonal antibodies is an area of active research. Preclinical studies have shown that combining this compound with a radioimmunoconjugate (⁹⁰Y-MX-DPTA BrE3 monoclonal antibody) can lead to complete tumor regressions in breast cancer xenografts. aacrjournals.org A phase II clinical trial is currently evaluating the combination of the monoclonal antibody durvalumab with this compound for patients with relapsed or refractory extensive stage small cell lung cancer. mycancergenome.org Another monoclonal antibody, pembrolizumab (B1139204), is being tested in combination with tazemetostat (B611178) and this compound for recurrent small cell lung cancer. clinicaltrials.gov
Small Molecule Tyrosine Kinase Inhibitors: The combination of this compound with small molecule tyrosine kinase inhibitors is being explored. Apatinib, a VEGFR2 inhibitor, is being studied in combination with this compound in a clinical trial for second-line therapy of small-cell lung cancer. clinicaltrials.gov Another trial is investigating the ATR kinase inhibitor M6620 (berzosertib) with this compound in relapsed small cell lung cancer to see if it improves progression-free survival compared to this compound alone. ucbraid.org
Table 3: Clinical Trials of this compound Hydrochloride with Targeted Therapies
| Targeted Agent | Mechanism | Cancer Type | Key Findings/Trial Objective | Clinical Trial Phase | Source |
|---|---|---|---|---|---|
| Lapatinib | EGFR/HER2 Inhibitor | Advanced Cancers/Ovarian Cancer | Phase I: 46% disease stabilization. Phase II: Insufficient activity. | I/II | nih.govnih.gov |
| Veliparib | PARP Inhibitor | Cervical/Ovarian Cancer, Solid Tumors | Ongoing trials to evaluate efficacy and safety. | II, I/II | clinicaltrials.govclinicaltrials.gov |
| Durvalumab | Monoclonal Antibody (PD-L1) | Small-Cell Lung Cancer | Ongoing trial to evaluate efficacy. | II | mycancergenome.org |
| Apatinib | Tyrosine Kinase Inhibitor (VEGFR2) | Small-Cell Lung Cancer | Ongoing trial to evaluate efficacy. | N/A | clinicaltrials.gov |
| M6620 (Berzosertib) | ATR Kinase Inhibitor | Small-Cell Lung Cancer | Ongoing trial to evaluate improvement in PFS. | II | ucbraid.org |
Analysis of Clinical Trial Outcomes and Comparative Effectiveness
The comparative effectiveness of this compound hydrochloride, both as a monotherapy and in combination, has been a key focus of numerous clinical trials.
Table 4: Comparative Effectiveness of this compound Hydrochloride Regimens
| Cancer Type | This compound Regimen | Comparator Regimen | Key Outcome | Result | Source |
|---|---|---|---|---|---|
| Relapsed SCLC | IV this compound | CAV | Overall Response Rate | 24.3% vs. 18.3% | europa.eueuropa.eu |
| Relapsed SCLC | Oral this compound + BSC | BSC Alone | Median Overall Survival | 25.9 weeks vs. 13.9 weeks | europa.eueuropa.eu |
| Recurrent Ovarian Cancer (Platinum-Sensitive) | This compound | PLD | Overall Survival | PLD showed superior OS | nice.org.ukyork.ac.uk |
| Second-Line SCLC | This compound | Amrubicin | Overall Response Rate | 16.9% vs. 31.1% | ascopubs.org |
| Second-Line SCLC | This compound | Amrubicin | Median Overall Survival | 7.8 months vs. 7.5 months | ascopubs.org |
| Relapsed Ovarian Cancer (Platinum-Sensitive) | This compound + Carboplatin | Standard Platinum Combinations | Progression-Free Survival | No significant difference | nih.gov |
Mechanisms of Drug Resistance to Topotecan Hydrochloride
Cellular and Molecular Basis of Resistance
The foundation of Topotecan (B1662842) resistance lies in specific alterations at the cellular and molecular level that interfere with the drug's mechanism of action or reduce its intracellular concentration.
This compound exerts its cytotoxic effects by targeting Topoisomerase I (TOP1), a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription. nih.gov The drug stabilizes the TOP1-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death. nih.govresearchgate.net Resistance can emerge through both quantitative and qualitative changes in the TOP1 enzyme.
Reduced expression of TOP1 is a primary mechanism of resistance. A lower abundance of the target enzyme results in fewer TOP1-DNA complexes being trapped by this compound, thereby diminishing the drug's cytotoxic effect. mdpi.comresearchgate.net Conversely, while some studies suggest a correlation between high TOP1 expression and better disease control rates with this compound, this is not always a definitive predictor of sensitivity. nih.gov
Mutations within the TOP1 gene can also confer resistance. mdpi.comnih.gov These mutations can alter the enzyme's structure, particularly in domains critical for drug binding or the catalytic cycle. mdpi.comnih.gov For instance, mutations at the interface between the core and linker domains of TOP1 have been identified in drug-resistant cell lines. nih.gov Such alterations can reduce the affinity of this compound for the TOP1-DNA complex, preventing the stabilization of the cleavable complex and allowing DNA religation to proceed, thus abrogating the drug's effect. nih.gov
| Research Finding | Impact on this compound Resistance |
| Decreased TOP1 protein levels | Reduces the number of available drug targets. |
| Mutations in the TOP1 gene | Can decrease the binding affinity of this compound to the TOP1-DNA complex. mdpi.comnih.gov |
| Altered TOP1 catalytic activity | May affect the formation or stability of the drug-target complex. |
A major contributor to multidrug resistance (MDR), including resistance to this compound, is the overexpression of ATP-binding cassette (ABC) transporters. researchgate.netnih.gov These membrane proteins function as energy-dependent efflux pumps, actively removing a wide variety of substrates, including chemotherapeutic drugs, from the cell. nih.govnih.gov This reduces the intracellular drug concentration to sub-therapeutic levels, allowing cancer cells to survive. frontiersin.org
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is one of the most well-characterized ABC transporters implicated in MDR. mdpi.comnih.gov Overexpression of P-gp has been shown to confer resistance to a broad spectrum of anticancer drugs. nih.gov While this compound is a known substrate for P-gp, its role in this compound resistance can be cell-type dependent and sometimes secondary to other transporters. frontiersin.orgnih.gov P-gp utilizes the energy from ATP hydrolysis to actively transport this compound out of the cancer cell, thereby preventing it from reaching its intracellular target, Topoisomerase I. nih.govcancer.gov
The Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is a key transporter in mediating this compound resistance. researchgate.netnih.gov Numerous studies have demonstrated that overexpression of BCRP is a primary mechanism for the efflux of this compound and other camptothecin (B557342) derivatives from cancer cells. researchgate.netnih.govaacrjournals.org In some this compound-selected ovarian and non-small cell lung cancer cell lines, BCRP/ABCG2 was found to be the most significantly overexpressed ABC transporter, indicating its critical role in conferring resistance. frontiersin.orgresearchgate.netaacrjournals.org The efficiency of BCRP-mediated efflux is notable; it can transport a significant portion of intracellular this compound out of the cell in a very short time frame. researchgate.net This highly efficient efflux significantly lowers the intracellular accumulation of the drug, rendering it ineffective. frontiersin.orgproquest.com
| ABC Transporter | Gene | Function in this compound Resistance |
| P-glycoprotein (P-gp) | ABCB1 | Actively effluxes this compound from the cell, reducing intracellular concentration. mdpi.comnih.gov |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | A primary and highly efficient transporter for this compound efflux, leading to significant drug resistance. researchgate.netnih.gov |
The cytotoxic action of this compound results from the formation of DNA double-strand breaks when the stabilized TOP1-DNA complex is encountered by the replication machinery. researchgate.netdrugbank.com Consequently, the cell's ability to repair this DNA damage is a critical determinant of its sensitivity or resistance to the drug. Enhanced DNA repair capabilities can counteract the effects of this compound, promoting cell survival. researchgate.netmdpi.com
Various DNA repair pathways are involved in processing the lesions caused by this compound, including homologous recombination (HR) and non-homologous end joining (NHEJ) for double-strand breaks, and pathways that repair single-strand breaks. mdpi.comoup.com Upregulation of key proteins in these pathways can lead to more efficient repair of this compound-induced DNA damage, thereby diminishing the drug's lethality. researchgate.netnih.gov For example, the DNA polymerase Polθ has been implicated in conferring resistance to topoisomerase inhibitors by its role in a form of end-joining repair. nih.gov The intricate network of the DNA damage response (DDR) allows cancer cells to tolerate the genomic insults caused by chemotherapy, and its dysregulation can be a major factor in treatment failure. mdpi.comnih.gov
Beyond alterations in the direct drug target (TOP1), other genetic variations can influence the efficacy of this compound. As discussed, mutations in the TOP1 gene itself are a direct mechanism of resistance. mdpi.comnih.gov
Furthermore, single nucleotide polymorphisms (SNPs) in the genes encoding ABC transporters can affect their expression and function, which in turn can influence drug disposition and resistance. nih.govnih.gov For instance, certain polymorphisms in the ABCG2 gene have been studied for their potential impact on the pharmacokinetics of this compound. nih.gov While some studies suggest these polymorphisms can alter drug bioavailability, their direct correlation with clinical resistance to this compound is still an area of active investigation. nih.govnih.gov The development of resistance can also be an evolutionary process, where multiple exposures to the drug lead to the gradual accumulation of mutations, not just in coding regions, but also at Top1 binding sites within the non-coding genome, which may reduce the formation of DNA breaks upon subsequent drug treatments. mdpi.comnih.govbiorxiv.org
Gene Expression Alterations Associated with Resistance (e.g., MYOT, S100A4)
Alterations in the expression levels of specific genes can confer resistance to this compound Hydrochloride. Upregulation of certain proteins can interfere with drug efficacy or promote cell survival, while downregulation of others can diminish the cellular response to the drug.
Myotilin (MYOT): Recent research has identified Myotilin (MYOT) as a novel protein potentially involved in this compound resistance, particularly in ovarian cancer. nih.govnih.gov Studies using this compound-resistant ovarian cancer cell lines (A2780 and W1) have demonstrated a significant increase in MYOT expression at both the mRNA and protein levels compared to their drug-sensitive parental lines. nih.gov The MYOT gene provides instructions for making the myotilin protein, which is typically found in cardiac and skeletal muscles and is involved in the structure of sarcomeres, the basic contractile units of muscle fibers. medlineplus.gov Its role in cancer resistance is a newer area of investigation.
In this compound-resistant ovarian cancer cells, elevated levels of MYOT were observed within the cells and were also found to be secreted into the cell culture medium, along with extracellular matrix molecules. nih.govnih.gov This suggests that MYOT's role in resistance may extend beyond the intracellular environment. The upregulation of MYOT has been consistently observed in multiple this compound-resistant cell lines, indicating it may be a common mechanism of resistance in this cancer type. nih.govnih.gov
| Cell Line Model | Key Finding | Level of Evidence |
|---|---|---|
| A2780 and W1 Ovarian Cancer Cells | Increased MYOT mRNA and protein expression in this compound-resistant sublines. nih.gov | In Vitro |
| A2780 and W1 Ovarian Cancer Cells | MYOT protein secreted into cell culture medium from resistant cells. nih.gov | In Vitro |
| A2780 Ovarian Cancer Cells | Overexpression of MYOT identified in molecular analyses of doxorubicin and this compound-resistant cell lines. nih.gov | In Vitro |
S100A4: The S100A4 protein, a member of the S100 family of calcium-binding proteins, has been implicated in various aspects of cancer progression, including metastasis, angiogenesis, and chemoresistance. nih.govspandidos-publications.com While much of the research on S100A4 and chemoresistance has focused on drugs like methotrexate, the findings suggest a broader role in drug resistance that may be relevant to this compound. nih.govcornell.edudntb.gov.ua
Overexpression of S100A4 has been identified in numerous cancer cell lines resistant to various chemotherapeutic agents. nih.govspandidos-publications.com For instance, studies have shown that S100A4 is overexpressed in methotrexate-resistant cell lines, and that experimentally increasing S100A4 levels can decrease drug sensitivity. nih.govcornell.edu Conversely, reducing S100A4 expression can sensitize cancer cells to chemotherapy. nih.govcornell.edu Although direct evidence linking S100A4 overexpression specifically to this compound resistance is still emerging, its established role in promoting general chemoresistance and tumor malignancy makes it a significant gene of interest. spandidos-publications.comnih.gov
Post-Translational Modifications and Drug Resistance (e.g., ABCG2 Methylation)
Post-translational modifications (PTMs) are chemical alterations to proteins after they have been synthesized, and they play a critical role in regulating protein function, stability, and localization. mdpi.com In the context of drug resistance, PTMs can modulate the activity of proteins involved in drug transport and cellular signaling. A key example relevant to this compound resistance is the epigenetic regulation of the ATP-binding cassette (ABC) transporter ABCG2 through DNA methylation.
ABCG2 Methylation: The ABCG2 protein, also known as Breast Cancer Resistance Protein (BCRP), is a transmembrane transporter that actively pumps a wide range of substances, including chemotherapeutic drugs like this compound, out of cancer cells. nih.govnih.gov High expression of ABCG2 is a well-established mechanism of multidrug resistance. nih.gov The expression of the ABCG2 gene can be regulated epigenetically, particularly through the methylation of its promoter region. nih.gov
DNA methylation is a process where methyl groups are added to DNA, typically at CpG sites in the promoter region of a gene, which generally leads to transcriptional silencing or reduced gene expression. nih.gov Research has shown a direct correlation between the methylation status of the ABCG2 promoter and the level of ABCG2 protein expression and, consequently, drug sensitivity. nih.govresearchgate.net
Hypomethylation and Resistance: In cancer cells that are resistant to this compound, the ABCG2 promoter is often hypomethylated (has low levels of methylation). nih.gov This lack of methylation allows for high levels of transcription of the ABCG2 gene, leading to overexpression of the ABCG2 transporter and increased efflux of this compound from the cell. researchgate.net
Hypermethylation and Sensitivity: Conversely, cancer cell lines with a hypermethylated (highly methylated) ABCG2 promoter express low levels of the transporter and are more sensitive to ABCG2 substrate drugs, including this compound, mitoxantrone, and SN-38. nih.gov
Reversal of Resistance: The role of methylation has been further confirmed in studies where treating cancer cells with demethylating agents, such as 5-aza-2'-deoxycytidine, leads to the demethylation of the ABCG2 promoter, a subsequent increase in ABCG2 expression, and the induction of drug resistance. researchgate.net
This epigenetic regulation indicates that the resistance phenotype is not always due to permanent genetic changes but can be a result of reversible epigenetic modifications that alter gene expression. nih.gov
| Cell Line Model | Methylation Status of ABCG2 Promoter | ABCG2 Expression | Sensitivity to this compound |
|---|---|---|---|
| Renal Carcinoma (UOK181) | Unmethylated | High | Resistant |
| Renal Carcinoma (UOK121, UOK143) | Methylated | Low/Absent | Sensitive nih.gov |
| Multiple Myeloma (8226MR) | Unmethylated | High | Resistant |
| Multiple Myeloma (H929) | Methylated | Very Low | Sensitive researchgate.net |
Cross-Resistance with Other Chemotherapeutic Agents
Cross-resistance occurs when cancer cells that have developed resistance to one drug also exhibit resistance to other, often structurally or mechanistically different, chemotherapeutic agents. nih.gov This phenomenon is a major obstacle in cancer treatment, as it can limit the effectiveness of subsequent lines of therapy. Resistance to this compound is frequently associated with cross-resistance to other drugs, largely due to the overexpression of broad-spectrum drug efflux pumps like ABCG2.
A this compound-resistant non-small cell lung cancer (NSCLC) cell line, NCI-H460/TPT10, which was developed by continuous exposure to this compound, demonstrated significant cross-resistance to several other anticancer drugs. frontiersin.orgnih.gov This resistance profile is detailed below:
SN-38: The NCI-H460/TPT10 cell line showed high levels of cross-resistance to SN-38. nih.gov This is expected, as SN-38 is the active metabolite of Irinotecan (B1672180), another camptothecin analog that, like this compound, inhibits topoisomerase I. nih.gov Both this compound and SN-38 are known substrates for the ABCG2 transporter. frontiersin.org
Mitoxantrone: Significant cross-resistance to mitoxantrone, a topoisomerase II inhibitor, was also observed. nih.gov Mitoxantrone is structurally unrelated to this compound but is also a well-known substrate for ABCG2. nih.govfrontiersin.org
Doxorubicin: The resistant cells also displayed moderate cross-resistance to doxorubicin, another topoisomerase II inhibitor. nih.gov Doxorubicin is a substrate for both ABCG2 and another transporter, ABCB1 (P-glycoprotein). frontiersin.orgmdpi.com
The primary mechanism underlying this broad cross-resistance in the NCI-H460/TPT10 model was the significant overexpression of the ABCG2 transporter. frontiersin.orgnih.gov This demonstrates that a single resistance mechanism, induced by one drug, can confer resistance to a variety of other agents that are substrates of the same efflux pump.
Conversely, this compound has shown clinical activity in patients with ovarian cancer who are resistant to both platinum-based drugs (like cisplatin) and paclitaxel (B517696). nih.gov This indicates a lack of cross-resistance between these agents and this compound in some clinical settings, which allows this compound to be used as a second-line therapy for these patients. nih.govmdpi.com
Strategies to Overcome Topotecan Hydrochloride Resistance
Pharmacological Modulation of Efflux Pumps
A primary strategy to combat Topotecan (B1662842) Hydrochloride resistance involves the direct inhibition of the efflux pumps responsible for its cellular extrusion. By blocking these transporters, the intracellular concentration of this compound Hydrochloride can be increased, thereby restoring its cytotoxic effects.
Reversal of ABCG2-Mediated Resistance (e.g., Novel Antagonists)
The overexpression of ABCG2 is a well-established mechanism of resistance to this compound. e-century.usdovepress.com Consequently, the development of potent and specific ABCG2 inhibitors is a major focus of research. Several novel antagonists have shown promise in reversing ABCG2-mediated resistance.
For instance, researchers have identified a new class of piperazine-substituted pyrazolo iiarjournals.orgiiarjournals.orgpyrimidine compounds that act as specific ABCG2 antagonists. In preclinical studies, three such compounds, CID44640177, CID1434724, and CID46245505, were shown to restore chemosensitivity to this compound in drug-resistant ovarian cancer cells at nanomolar concentrations. aacrjournals.org When combined with this compound, these inhibitors led to significant tumor reduction in vivo, with CID1434724 demonstrating the most substantial effect, causing a tumor reduction of over 60%. aacrjournals.org
Another approach has been the modification of existing ABCB1 modulators. Starting from the Tariquidar scaffold, minimal structural changes have yielded compounds with a drastic shift in selectivity towards ABCG2 inhibition. acs.orgdrugbank.com For example, a quinoline-2-carboxamido derivative (compound 6) exhibited a high potency for ABCG2 inhibition (IC50: 60 nM) and was able to completely reverse ABCG2-mediated this compound resistance at concentrations above 100 nM in MCF-7/Topo breast cancer cells. acs.org
Several tyrosine kinase inhibitors (TKIs) have also been found to inhibit ABCG2 function. For example, quizartinib (B1680412) has been shown to reverse ABCG2-mediated multidrug resistance by antagonizing its drug efflux function and increasing the intracellular accumulation of substrate drugs. oncotarget.com In vivo, quizartinib significantly enhanced the antitumor effect of this compound in ABCG2-overexpressing xenografts. oncotarget.com Similarly, imatinib (B729) has been reported to potently reverse ABCG2-mediated resistance to this compound by inhibiting the transporter's efflux function. mdpi.com
Table 1: Examples of Novel ABCG2 Antagonists for Reversing this compound Resistance
| Compound/Antagonist | Class/Origin | Key Research Finding | Reference |
|---|---|---|---|
| CID1434724 | Piperazine-substituted pyrazolo iiarjournals.orgiiarjournals.orgpyrimidine | Caused over 60% tumor reduction in vivo when combined with this compound in a chemoresistant ovarian cancer model. | aacrjournals.org |
| Compound 6 | Tariquidar analogue | Completely reverted ABCG2-mediated this compound resistance at concentrations >100 nM in MCF-7/Topo cells (IC50: 60 nM). | acs.org |
| Quizartinib | Tyrosine Kinase Inhibitor | At 30 mg/kg, strongly enhanced the effect of this compound (3 mg/kg) in ABCG2-overexpressing xenografts. | oncotarget.com |
| Imatinib | Tyrosine Kinase Inhibitor | Potently reverses ABCG2-mediated resistance to this compound by inhibiting its efflux function. | mdpi.com |
| Elacridar (B1662867) (GF120918) | P-gp and BCRP inhibitor | Increased oral bioavailability of this compound significantly by inhibiting intestinal BCRP. | ascopubs.org |
Inhibition of P-gp Activity
While ABCG2 is the primary transporter responsible for this compound efflux, P-glycoprotein (P-gp) can also contribute to resistance. iiarjournals.orgaacrjournals.org Therefore, inhibiting P-gp activity is another viable strategy. Some compounds exhibit dual inhibitory activity against both P-gp and ABCG2. Elacridar (GF120918), for example, is a potent inhibitor of both transporters. ascopubs.orgoup.com Studies have shown that co-administration of Elacridar can significantly increase the systemic exposure of orally administered this compound by inhibiting intestinal BCRP and P-gp. ascopubs.orgaacrjournals.org
The dihydropyridine (B1217469) analogue PAK-200S is another example of a potent MDR-reversing agent. At a non-cytotoxic concentration, it completely reversed resistance to this compound in P-gp-expressing breast and ovarian tumor cells. nih.gov This reversal was associated with the restoration of cellular concentrations of the active lactone form of this compound. nih.govpsu.edu
Furthermore, inhibiting signaling pathways that regulate P-gp expression can also enhance this compound sensitivity. For instance, inhibitors of IRAK signaling have been shown to sensitize breast cancer cell lines to this compound by decreasing the gene expression of ABCB1 (P-gp). biointerfaceresearch.com
Rational Design of Combination Therapies
Combining this compound Hydrochloride with other cytotoxic agents is a widely explored strategy to enhance its efficacy and overcome resistance. The rationale is often to use drugs with different mechanisms of action or to exploit synergistic interactions.
In primary cultures of human tumor cells, the combination of this compound with Cisplatin (B142131) showed the highest percentage of synergistic interactions (54%), followed by Doxorubicin (39%). nih.gov Clinical trials with these combinations have been suggested as warranted based on these promising preclinical results. nih.gov
Sequential administration of drugs can also be crucial. For example, brief incubation of colon cancer cells with microtubule-interfering agents like Paclitaxel (B517696) or Vinblastine, followed by treatment with this compound, resulted in a 10- to 40-fold reduction in the concentration of this compound needed to induce a 50% decrease in cell survival. nih.govresearchgate.net This synergistic effect is thought to be due to an increase in topoisomerase I protein levels and the fraction of cells in the S phase prior to this compound administration. nih.gov
In pediatric solid tumor xenografts, the combination of this compound and Vincristine demonstrated greater than anticipated antitumor activity in the majority of tumor lines studied. aacrjournals.org More recently, a combination of this compound with the investigational drug berzosertib, an ATR protein inhibitor that hampers DNA repair, has shown significant activity in patients with relapsed small cell lung cancer, particularly in those with chemotherapy-resistant tumors. cancer.gov
Table 2: Synergistic Combinations with this compound Hydrochloride
| Combination Drug | Mechanism of Synergy/Key Finding | Tumor Type/Model | Reference |
|---|---|---|---|
| Cisplatin | Highest percentage of synergistic interactions (54%) in primary cultures. | Various human tumors | nih.gov |
| Doxorubicin | Synergistic in 39% of primary human tumor samples. | Various human tumors | nih.gov |
| Paclitaxel/Vinblastine | Sequential treatment reduced the required this compound concentration by 10- to 40-fold. | Colon cancer cell line | nih.govresearchgate.net |
| Vincristine | Greater than anticipated antitumor activity in vivo. | Pediatric solid tumor xenografts | aacrjournals.org |
| Berzosertib | Shrank tumors in 67% of patients with chemotherapy-resistant SCLC. | Small Cell Lung Cancer (SCLC) | cancer.gov |
Development of New this compound Hydrochloride Analogues with Reduced Susceptibility to Resistance
A forward-thinking approach to circumventing resistance is the development of novel camptothecin (B557342) analogues that are not substrates for efflux pumps like ABCG2 and P-gp.
One such promising analogue is FL118. e-century.usnih.gov Studies have shown that FL118 is not a substrate for P-gp or ABCG2. e-century.us Consequently, FL118 can effectively bypass resistance mediated by these efflux pumps. In preclinical models, FL118 demonstrated the ability to obliterate human xenograft tumors that had acquired resistance to both Irinotecan (B1672180) and this compound. e-century.usnih.gov Research suggests that the nonpolar nature of FL118 may play a role in its ability to bypass ABCG2-mediated resistance, as analogues with polar substitutions showed a higher affinity for the transporter. d-nb.info
The development of such analogues that are insensitive to the most common mechanisms of this compound resistance holds significant promise for improving therapeutic outcomes in patients with refractory cancers. d-nb.info
Novel Drug Delivery Systems for Topotecan Hydrochloride
Liposomal Formulations
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For Topotecan (B1662842), a water-soluble compound, encapsulation within the aqueous core of liposomes offers significant advantages.
A primary benefit of encapsulating this compound Hydrochloride in liposomes is the protection of its chemically labile lactone ring. researchgate.net This encapsulation shields the drug from the neutral pH of the bloodstream, where it would otherwise rapidly hydrolyze into its inactive carboxylate form. researchgate.netbenthamscience.com Studies have demonstrated that within the low pH environment inside a liposome (B1194612), this compound remains protected from hydrolysis, with over 80% of the drug staying in its active lactone form for up to 24 hours in plasma. researchgate.net
This enhanced stability contributes directly to a prolonged circulation lifetime. Research has shown that liposomal encapsulation dramatically increases the plasma half-life (T½) of this compound. Depending on the specific liposomal composition and drug load, the circulation half-life can be extended significantly, with one study noting an increase to as long as 27.3 hours, compared to much shorter times for the free drug. researchgate.net This prolonged presence in the bloodstream is critical for a cell-cycle-specific drug like this compound. By modifying the liposomal lipid composition and controlling the drug-to-lipid ratio, formulations have been developed that increase the plasma area under the curve (AUC) by as much as 1000-fold compared to the free drug. nih.gov
Liposomal formulations enhance the delivery of this compound to tumor tissues through a passive targeting mechanism known as the Enhanced Permeability and Retention (EPR) effect. nih.gov The blood vessels supplying tumors are often poorly formed and "leaky," allowing nanoparticles like liposomes (typically 100-200 nm in size) to pass from the bloodstream into the tumor microenvironment. nih.govnih.gov Coupled with poor lymphatic drainage in tumors, this leads to the preferential accumulation and retention of the liposomal drug at the tumor site. nih.gov This accumulation can result in a 25-fold increase in the amount of drug reaching the tumor compared to the administration of free this compound. nih.gov
By concentrating the chemotherapeutic agent at the site of action, liposomal delivery can significantly reduce the drug's exposure to healthy tissues. nih.gov This targeted approach mitigates the systemic side effects commonly associated with this compound, such as hematologic toxicity. nih.govaacrjournals.org For instance, a dihydrosphingomyelin-based liposomal formulation of this compound, FF-10850, was shown to achieve superior antitumor activity while clearly reducing the body weight loss and hematologic toxicities seen with the conventional drug. nih.govaacrjournals.org
To further enhance delivery, liposomes can be surface-modified.
PEGylated Liposomes : The surface of liposomes can be coated with Polyethylene (B3416737) Glycol (PEG), a process known as PEGylation. nih.govmdpi.com This PEG layer creates a hydrophilic shield that helps the liposome evade uptake by the reticuloendothelial system (RES), particularly macrophages in the liver and spleen. nih.govaacrjournals.org This evasion results in a significantly prolonged plasma half-life and slower clearance from circulation, allowing more time for the liposomes to accumulate in tumor tissue via the EPR effect. nih.govmdpi.com
Hyaluronic Acid-Targeted Liposomes : For active targeting, ligands that bind to receptors overexpressed on cancer cells can be attached to the liposome surface. Hyaluronic Acid (HA) is one such ligand, as it specifically binds to the CD44 receptor, which is often overexpressed on the surface of various tumor cells, including lung cancer. nih.govnih.govfrontiersin.org By modifying the surface of a PEGylated liposome with HA, a delivery system is created that not only benefits from prolonged circulation but also actively targets and binds to tumor cells. nih.govfrontiersin.org This targeted binding enhances the cellular uptake of the liposomes, leading to a higher intracellular concentration of this compound and improved anti-tumor efficacy. nih.govresearchgate.net Studies on HA-targeted this compound liposomes have shown them to be more effective at killing cancer cells compared to non-targeted liposomes or the free drug. nih.gov
| Parameter | Reported Value | Source |
|---|---|---|
| Average Particle Size | 98.26 nm | nih.govresearchgate.net |
| Encapsulation Efficiency | 95% | nih.govresearchgate.net |
| HA Coupling Efficiency | 13.65 nmol/mg of lipid | nih.govfrontiersin.org |
| Key Advantage | Enhanced uptake in CD44-overexpressing cancer cells | nih.govfrontiersin.org |
Nanoparticle-Based Systems
Beyond conventional liposomes, other nanoparticle technologies have been engineered to improve this compound delivery.
Polymer-lipid hybrid nanoparticles (PLN) combine the structural advantages of both polymeric nanoparticles and liposomes. researchgate.net These systems consist of a polymeric core coated by a lipid layer, offering a highly stable and versatile platform for drug delivery. benthamscience.comnih.gov For a cationic drug like this compound, a strategy involves first forming a complex with a negatively charged polymer, such as Dextran (B179266) Sulfate (DS). benthamscience.comnih.gov This complexation improves drug loading and stability. The resulting TPT-DS complex can then be encapsulated within a PLN. This approach has yielded formulations with exceptionally high encapsulation efficiency and drug loading capacity. benthamscience.comnih.gov Research shows that the chemical stability and drug release profile of this compound from these hybrid nanoparticles are superior to those from other lipid-based carriers like nanostructured lipid carriers (NLC). benthamscience.comnih.gov
| Parameter | Reported Value | Source |
|---|---|---|
| Encapsulation Efficiency | 97% | benthamscience.comnih.gov |
| Drug Loading Capacity | 5.5% | benthamscience.comnih.gov |
| Mean Diameter | 140 nm | benthamscience.comnih.gov |
| Zeta Potential | -22 mV | benthamscience.comnih.gov |
Solid lipid nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room and body temperature. uliege.bemdpi.com They represent an alternative to traditional systems like liposomes and polymeric nanoparticles and are particularly noted for their high stability. uliege.bemdpi.com SLNs have the ability to encapsulate both hydrophobic and hydrophilic drugs, making them suitable for this compound Hydrochloride. uliege.be The solid lipid matrix protects the encapsulated drug and allows for controlled and sustained release over time. nih.gov For example, an in-vitro study of this compound-loaded SLNs demonstrated a prolonged release over 12 hours, whereas the free drug was completely released within approximately 3 hours. uliege.be This sustained-release profile can improve the therapeutic efficacy of this compound. researchgate.net
| Parameter | Study 1 Value | Study 2 Value | Source |
|---|---|---|---|
| Preparation Method | Hot Microemulsion | Microemulsion | nih.govresearchgate.net |
| Particle Size | 158.0 nm | ~174 nm | nih.govresearchgate.net |
| Entrapment/Incorporation Efficiency | 81.75% | 90% | nih.govresearchgate.net |
| In-Vitro Release Profile | Sustained release over 12 hours | Controlled release | uliege.benih.gov |
Impact on Drug Loading, Encapsulation Efficiency, and Release Kinetics
Novel drug delivery systems for this compound Hydrochloride have a significant impact on key formulation parameters, including drug loading (DL), encapsulation efficiency (EE), and release kinetics. The choice of carrier, such as lipid or polymeric nanoparticles, directly influences these characteristics, ultimately determining the therapeutic potential of the formulation.
Research into various nanoformulations demonstrates a wide range of achievable drug loading and encapsulation efficiencies. For instance, polymer-lipid hybrid nanoparticles (PLN) have shown a high encapsulation efficiency of 97% and a drug loading capacity of 5.5%. benthamscience.com This is achieved by complexing the cationic this compound with a negatively charged polymer, dextran sulfate, which reduces the drug's solubility and enhances its entrapment within the lipid matrix. benthamscience.com Similarly, this compound-loaded solid lipid nanoparticles (SLNs) incorporated into a thermoresponsive hydrogel system have achieved an incorporation efficiency of approximately 90%. researchgate.net
In contrast, other systems may show different efficiencies based on their composition and preparation methods. Chitosan-based floating microspheres developed using a coacervation technique reported an entrapment efficiency of 76.3%. innovareacademics.in Poly-lactic-co-glycolic acid (PLGA) nanoparticles, prepared by a modified double emulsion solvent evaporation method, achieved an entrapment efficiency of 56%. tandfonline.comtandfonline.com Studies have shown that parameters such as the drug-to-lipid ratio and homogenization time can profoundly affect both encapsulation efficiency and drug release. researchgate.netuliege.be For solid lipid nanoparticles prepared by a hot microemulsion method, encapsulation efficiencies were observed to be between 65.12% and 77.63%. researchgate.netuliege.be Liposomal nanoformulations have also demonstrated high efficiency, with entrapment greater than 98% when using a copper-based loading process. nih.gov
The release kinetics of this compound Hydrochloride are substantially modified by these delivery systems, shifting from rapid release to a sustained profile. Pure this compound drug typically shows complete release within approximately 3 hours. uliege.be In contrast, nanoformulations exhibit prolonged release. Solid lipid nanoparticles have been shown to release up to 73.47% of the drug over 12 hours, indicating significant encapsulation within the lipid matrix. researchgate.netuliege.be The release from these SLNs often follows a first-order kinetic model, with diffusion being a key mechanism. researchgate.netuliege.be PLGA nanoparticles have demonstrated a biphasic release pattern extending up to 15 days. tandfonline.comtandfonline.com Thermoresponsive hydrogels containing this compound-loaded SLNs also provide controlled release over an extended period. researchgate.net This sustained release is critical, as preclinical studies indicate greater antitumor efficacy with prolonged, low-dose exposure to the drug. uliege.be
Table 1: Comparison of Different Nanoformulations for this compound Hydrochloride
| Delivery System | Encapsulation/Entrapment Efficiency (%) | Drug Loading (%) | Particle Size (nm) | Key Release Characteristics | Reference |
| Polymer-Lipid Hybrid Nanoparticles (PLN) | 97 | 5.5 | 140 | Superior stability and prolonged release compared to NLC. | benthamscience.com |
| Solid Lipid Nanoparticles (SLN) in Hydrogel | ~90 | Not Reported | 174 | Controlled release over an extended period. | researchgate.net |
| Solid Lipid Nanoparticles (SLN) | 65.12 - 81.75 | Not Reported | 111.9 - 255 | Up to 73.47% release over 12 hours; follows first-order kinetics. | researchgate.netuliege.be |
| Chitosan-based Floating Microspheres | 76.3 | Not Reported | 379,200 | Release extended up to 16 hours. | innovareacademics.in |
| PLGA Nanoparticles | 56 | Not Reported | 187.33 | Biphasic release pattern over 15 days. | tandfonline.comtandfonline.com |
| Liposomal Nanoformulation (LNP) | >98 | Not Reported | Not Reported | Stability dependent on drug-to-lipid ratio. | nih.gov |
Advanced Drug Delivery Methodologies
Thermosensitive Hydrogels for Sustained Release
Thermosensitive hydrogels represent an advanced methodology for the localized and sustained delivery of this compound Hydrochloride. mdpi.comscienceopen.com These systems exist as a free-flowing solution at room temperature and undergo a sol-gel transition to form a semi-solid gel at physiological body temperature. scienceopen.comnih.gov This property allows for direct intratumoral injection of the drug-loaded formulation, which then forms a depot in situ, enabling prolonged drug release directly at the target site. scienceopen.comnih.gov
Poloxamers, such as Poloxamer 407 and Poloxamer 188, are commonly used polymers for these formulations due to their reversible thermal gelation properties and non-toxicity. scienceopen.com For example, a hydrogel formulation named Topo-Gel, utilizing Poloxamer 407, transforms from a liquid to a hydrogel at approximately 37°C. nih.govresearchgate.net This phase transition is crucial for creating a drug reservoir that can slowly release this compound over an extended period. nih.gov The concentration of the polymer influences the sol-gel transition temperature, with higher concentrations facilitating gel formation. mdpi.com
The primary advantage of this delivery system is its ability to maintain a high local concentration of the drug in tumor tissues while minimizing systemic exposure. nih.gov Research has shown that this compound can be slowly released from the hydrogel as it is dissolved by surrounding cells, exerting a long-term antitumor effect from a single administration. nih.gov Studies combining this compound-loaded liposomes with a thermosensitive hydrogel have also been explored to achieve sustained and efficient local therapy. mdpi.comscienceopen.comscispace.comnih.gov This dual-carrier approach can further enhance the controlled release profile and stability of the encapsulated drug. scienceopen.com
Convection-Enhanced Delivery to Specific Tissues (e.g., CNS)
Convection-Enhanced Delivery (CED) is a neurosurgical technique designed to bypass the blood-brain barrier (BBB) and deliver therapeutic agents, including this compound Hydrochloride, directly to the central nervous system (CNS). clinicaltrials.govclinicaltrials.govclinicaltrials.gov The BBB significantly limits the efficacy of systemically administered chemotherapy for brain tumors by preventing drugs from reaching therapeutic concentrations within the brain. clinicaltrials.govclinicaltrials.gov CED overcomes this challenge by using a pressure gradient to infuse the drug directly into the brain parenchyma or tumor tissue through strategically placed catheters. cancer.govnih.govthno.org This method relies on pressure-driven bulk flow rather than diffusion, allowing for the distribution of the drug over a larger volume with higher concentrations at the target site. nih.govthno.org
Preclinical and clinical studies have investigated CED of this compound for treating malignant gliomas. clinicaltrials.govnih.govoup.com In rat models, CED of nanoliposomal this compound increased the drug's half-life in the brain and conferred a significant survival advantage compared to the free drug. oup.com Furthermore, prolonged CED treatment, for instance over 7 days, showed a marked increase in median survival in animal models, which is attributed to this compound's mechanism of action as a topoisomerase I inhibitor that targets cells during the S-phase of the cell cycle. nih.gov
Phase I clinical trials have demonstrated that this compound can be safely and effectively delivered via CED to patients with recurrent malignant gliomas. clinicaltrials.gov These trials aim to establish the safety and feasibility of chronic, long-term infusions using implantable pumps, which may improve patient quality of life and therapeutic outcomes. clinicaltrials.govclinicaltrials.govcareacross.com By delivering this compound directly to the brain tumor, CED achieves high local drug concentrations while minimizing the systemic toxicity associated with conventional chemotherapy. cancer.govthno.org
Structure Activity Relationship Sar and Analogues Research of Topotecan Hydrochloride
Essential Structural Features for Topoisomerase I Inhibition
The antitumor activity of topotecan (B1662842) is intrinsically linked to its ability to stabilize the covalent complex between topoisomerase I and DNA, often referred to as the "cleavable complex". nih.govpnas.org This stabilization prevents the re-ligation of the DNA strand, leading to double-strand breaks during DNA replication and ultimately, cell death. capes.gov.brnih.govplos.org Several structural components of the this compound molecule are critical for this inhibitory action:
The Pentacyclic Ring System: The planar, five-ring structure of camptothecin (B557342) and its analogues is fundamental to its function. wikipedia.org This planarity allows the drug to intercalate into the DNA at the site of cleavage, mimicking a DNA base pair. pnas.org Specifically, it inserts itself between the upstream (-1) and downstream (+1) base pairs, physically preventing the cleaved DNA strand from being rejoined. pnas.orgnih.gov Studies have shown that the A and B rings are important for the drug's activity, with their absence leading to a decrease in the inhibition of DNA synthesis. gpatindia.com
The α-Hydroxy Lactone E-ring: The E-ring, in its closed lactone form, is crucial for the drug's potency. wikipedia.orggpatindia.com This lactone ring is, however, susceptible to a pH-dependent reversible hydrolysis, opening into an inactive carboxylate form at neutral or basic pH. nih.govdrugbank.com Only the lactone form is pharmacologically active and effectively inhibits topoisomerase I. nih.gov
The Chiral Center at C-20: The stereochemistry at the C-20 position is vital for activity. The (S)-configuration is the active form, while the (R)-configuration is inactive. gpatindia.com This specific spatial arrangement is necessary for the proper orientation of the molecule within the ternary complex of the drug, DNA, and topoisomerase I.
The interaction of this compound with the topoisomerase I-DNA complex is a highly specific process. X-ray crystallography has revealed that this compound binds to this complex as an uncompetitive inhibitor, meaning it specifically targets the enzyme-substrate complex rather than the free enzyme or DNA alone. pnas.orgnih.gov This binding is stabilized by base-stacking interactions with both the upstream and downstream base pairs at the cleavage site. pnas.org
Impact of Substitutions on Antitumor Activity
The development of this compound from its parent compound, camptothecin, was a result of strategic substitutions aimed at improving its pharmacological properties, particularly its water solubility. aacrjournals.orgcancernetwork.com The addition of a dimethylaminomethyl group at the C-10 position and a hydroxyl group at the C-9 position significantly enhanced its solubility, facilitating its parenteral administration. aacrjournals.org
Further research has explored the impact of various other substitutions on the camptothecin scaffold:
| Substitution Position | Moiety | Impact on Activity/Properties |
| A-ring (positions 9, 10, 11) | Hydroxyl, amino, nitro groups | Can enhance water solubility and antitumor activity. biochempeg.comresearchgate.net |
| B-ring (position 7) | Alkyl, piperazino groups | Modifications at this position have led to the development of other analogues like irinotecan (B1672180). biochempeg.com |
| D-ring (positions 12, 14) | Chloro group | Substitution at the 14-position has been shown to decrease potency compared to the parent camptothecin. acs.org |
| E-ring | Modifications to increase stability | Homocamptothecins, with a seven-membered β-hydroxylactone ring, show increased stability and potent anticancer activity. nih.gov |
Substitutions with highly polar characteristics have been investigated for their potential to enhance antitumor activity. google.com For instance, the introduction of a hydroxyl group at the 10-position not only enhances lactone stability but can also increase the drug's anti-cancer activity by preventing its binding to human serum albumin. mdpi.com Conversely, some substitutions can be detrimental to the drug's efficacy. For example, modifications at the 12 or 14 positions have been reported to result in a loss of activity. acs.org
Development of Next-Generation Camptothecin Analogues
While this compound and another analogue, irinotecan, have been successfully integrated into clinical practice, the quest for improved camptothecin derivatives continues. aacrjournals.orgnih.gov The primary goals for the development of next-generation analogues are to enhance their pharmacokinetic profile, overcome mechanisms of drug resistance, and reduce systemic toxicity. core.ac.ukresearchgate.net
Several innovative strategies are being employed to address the limitations of existing camptothecin analogues:
Improving Pharmacokinetics and Stability: A major challenge with camptothecins is the instability of the active lactone ring at physiological pH. wikipedia.org To counter this, researchers have developed homocamptothecins, which feature a more stable seven-membered β-hydroxylactone ring. nih.gov Another approach involves the use of drug delivery systems, such as liposomes and polymeric nanoparticles, to protect the drug from degradation and control its release. biochempeg.commdpi.comcancerbiomed.org For example, liposomal irinotecan (nal-IRI) was developed to maximize antitumor efficacy while minimizing drug-related toxicity. biochempeg.com PEGylation, the attachment of polyethylene (B3416737) glycol chains, can also prolong the systemic circulation of the drug. cancerbiomed.org
Overcoming Drug Resistance: Resistance to camptothecins can arise through several mechanisms, including increased drug efflux from cancer cells via transporters like P-glycoprotein and breast cancer resistance protein (BCRP), reduced expression or mutations of topoisomerase I, and enhanced DNA repair mechanisms. capes.gov.brnih.govsmj.org.sa The development of analogues that are not substrates for these efflux pumps is a key strategy. e-century.us For instance, the novel analogue FL118 has shown the ability to overcome resistance to both irinotecan and this compound in preclinical models. e-century.us Additionally, combination therapies that include inhibitors of DNA repair pathways are being investigated to enhance the efficacy of camptothecin analogues. smj.org.sa
Reducing Toxicity: The primary dose-limiting toxicity of this compound is myelosuppression, particularly neutropenia. nih.govmdpi.com Strategies to mitigate toxicity include the development of more tumor-selective analogues and the use of targeted drug delivery systems. mdpi.commdpi.com Antibody-drug conjugates (ADCs) represent a promising approach, where a potent camptothecin derivative is linked to an antibody that specifically targets a protein overexpressed on cancer cells. biochempeg.commdpi.com This targeted delivery helps to concentrate the cytotoxic payload at the tumor site, thereby reducing systemic exposure and associated side effects. drug-dev.com Examples of successful ADCs include trastuzumab deruxtecan (B607063) and sacituzumab govitecan. mdpi.com Another novel approach involves the co-administration of payload-binding substances that can sequester any prematurely released cytotoxic drug in the circulation, further minimizing off-target toxicity. mdpi.com
The ongoing research into the structure-activity relationships of this compound and the development of novel analogues highlight the continuous effort to refine this important class of anticancer agents for improved patient outcomes.
Pharmacogenomics and Biomarker Research for Topotecan Hydrochloride
Identification of Predictive Biomarkers for Efficacy
Researchers are investigating a range of biomarkers to predict how effective Topotecan (B1662842) will be for a given patient. These markers include proteins, genes, and clinical characteristics that can help to stratify patients into likely responders and non-responders. bu.edu
One area of focus is the level of topoisomerase I (topoI), the enzyme that this compound targets. bu.edu Some studies suggest that higher levels of topoI in tumor cells may correlate with a better response to this compound and other topoI inhibitors like irinotecan (B1672180). researchgate.net A predictive test, P-topoI-Dx, which uses immunohistochemistry to measure phosphorylated topoI, has been developed to stratify patients. bu.edu
Deficiencies in DNA repair pathways, such as Homologous Recombination Repair (HRR) and Base Excision Repair (BER), have been shown to sensitize cancer cells to topoisomerase-I inhibitors like this compound. aacrjournals.org This suggests that tumors with these deficiencies may be more susceptible to the drug's effects. aacrjournals.org
Table 1: Prognostic Markers for this compound Efficacy in Small-Cell Lung Cancer
| Marker | Impact on Outcome | Finding |
|---|---|---|
| ECOG-PS | Prognostic | A significant independent prognostic variable for PFS and OS. mdpi.comresearchgate.net |
| Active Brain Metastases | Prognostic | A significant independent prognostic variable for PFS. mdpi.comresearchgate.net |
| Systemic Inflammation Index (SII) | Prognostic | A significant independent prognostic variable for PFS. mdpi.comresearchgate.net |
This table summarizes findings from a retrospective analysis of real-world SCLC patients. mdpi.comresearchgate.netnih.gov
Genetic Markers for this compound Hydrochloride Toxicity
Genetic variations can influence a patient's susceptibility to the toxic side effects of this compound. Research in this area aims to identify single nucleotide polymorphisms (SNPs) and other genetic markers that can predict adverse drug reactions, particularly myelosuppression. rxlist.comcdsco.gov.in
A key area of investigation involves genes that code for drug transporters, which can affect how this compound is absorbed, distributed, and eliminated from the body. researchgate.net The ATP-binding cassette (ABC) transporters, such as ABCB1, ABCC4, and ABCG2, have been implicated in this compound resistance and may also play a role in its toxicity profile. researchgate.net
For example, a nonsynonymous polymorphism in the ABCG2 gene (421C>A, rs2231142) has been studied in relation to topoisomerase inhibitors, although conclusive results regarding its predictive value for toxicity are still emerging. nih.gov Another SNP in an intron of the ABCG2 gene (rs4148157) was found to alter the pharmacokinetics of oral this compound in young children with brain tumors, suggesting a potential link to toxicity. researchgate.net
While much of the pharmacogenomic research on topoisomerase I inhibitors has focused on irinotecan, the findings may have implications for this compound as well, given their similar mechanism of action. frontiersin.org However, more specific research is needed to fully understand the genetic determinants of this compound toxicity. frontiersin.org
Gene Expression Analysis and Response to this compound Hydrochloride
Analyzing how gene expression changes in response to this compound provides valuable insights into its mechanisms of action and resistance. frontiersin.org Microarray and other gene expression profiling technologies are used to identify genes and pathways that are altered by the drug. frontiersin.orgresearchgate.net
Studies in breast cancer cell lines have shown that this compound treatment leads to significant changes in the expression of genes involved in the p53 signaling pathway, DNA replication, and apoptosis. frontiersin.orgresearchgate.net For instance, this compound has been found to down-regulate the anti-apoptotic gene BCL2 and the estrogen receptor alpha gene (ESR1). frontiersin.orgnih.gov It also affects the expression of genes involved in sensing and repairing oxidative DNA damage, such as OGG1, and genes related to DNA damage response, like GADD45α and RAD51. nih.gov
In prostate cancer cells, gene expression profiling has been used to compare the effects of metronomic (low-dose, frequent) versus conventional dosing of this compound. nih.gov This research aims to identify gene signatures associated with response to different treatment schedules. nih.gov
Furthermore, multivariate analyses have identified potential protein biomarkers for this compound response. For example, the expression levels of POLD1, RNASEH2B, and the pro-apoptotic protein BAX have been identified as predictive determinants of response to this compound. researchgate.net Research in ovarian cancer cell lines has also pointed to the involvement of genes like MGP (Matrix Gla Protein) and MYOT (Myotilin) in the development of resistance to this compound. mdpi.comjcancer.org
Table 2: Genes with Altered Expression in Response to this compound
| Gene | Function | Change in Expression | Cancer Type |
|---|---|---|---|
| BCL2 | Anti-apoptotic | Decreased | Breast Cancer frontiersin.orgnih.gov |
| ESR1 (ERα) | Estrogen Receptor | Decreased | Breast Cancer frontiersin.orgnih.gov |
| GADD45α | DNA Damage Response | Increased | Breast Cancer nih.gov |
| RAD51 | DNA Repair | Decreased | Breast Cancer nih.gov |
| MGP | Extracellular Matrix Protein | Increased | Ovarian Cancer mdpi.com |
| MYOT | Myotilin | Increased | Ovarian Cancer jcancer.org |
This table provides examples of genes whose expression is modulated by this compound treatment in different cancer cell lines, as identified through gene expression analysis.
Drug Drug Interactions with Topotecan Hydrochloride
Cytochrome P450 Metabolism Interactions (e.g., CYP3A4, CYP2C9, CYP2D6)
While a relatively small amount of topotecan (B1662842) is metabolized by hepatic microsomal enzymes, these pathways can still be sources of significant drug-drug interactions. bccancer.bc.ca In vitro studies have shown that this compound is a substrate for several cytochrome P450 (CYP450) isoenzymes, primarily CYP3A4, but also CYP2C9 and CYP2D6. medcraveonline.com This means that co-administration with drugs that inhibit or induce these enzymes can alter this compound's plasma concentrations.
For instance, potent inhibitors of CYP3A4 could theoretically increase this compound levels, potentially leading to increased toxicity. medcraveonline.com Conversely, inducers of these enzymes might decrease this compound's efficacy. bccancer.bc.ca One study noted that phenytoin, a known enzyme inducer, increased this compound clearance, possibly through the induction of its hepatic metabolism. bccancer.bc.ca However, another in vitro study concluded that this compound itself does not inhibit major CYP450 enzymes, including CYP1A2, CYP2A6, CYP2C8/9, CYP2C19, CYP2D6, CYP2E, or CYP3A, suggesting a lower likelihood of it affecting the metabolism of other drugs through these pathways. medcraveonline.comnovartis.com
Table 1: Summary of this compound Hydrochloride and Cytochrome P450 Interactions
| Interacting Agent Class | Specific Enzyme(s) | Effect on this compound | Potential Clinical Outcome |
| CYP3A4, CYP2C9, CYP2D6 Substrates | CYP3A4, CYP2C9, CYP2D6 | This compound is metabolized by these enzymes. | Co-administration with inhibitors may increase this compound levels; inducers may decrease levels. medcraveonline.com |
| Phenytoin (Enzyme Inducer) | Not specified, likely hepatic enzymes | Increased this compound clearance. bccancer.bc.ca | Potentially reduced efficacy of this compound. bccancer.bc.ca |
Interactions Affecting this compound Hydrochloride Plasma Levels
Several mechanisms beyond CYP450 metabolism can alter the plasma levels of this compound. A significant factor is the inhibition of drug transporters, which are discussed in more detail in section 10.4. For example, co-administration of cyclosporine A, an inhibitor of P-glycoprotein (P-gp), MRP-1, and CYP3A4, with oral this compound can increase the dose-normalized area under the curve (AUC) of both the active lactone and total this compound by two- to three-fold. novartis.comfda.gov Similarly, elacridar (B1662867), a dual inhibitor of P-gp and BCRP, increased this compound exposure by approximately 2.5-fold. fda.gov
Renal function also plays a critical role in this compound clearance. aacrjournals.org Patients with impaired renal function exhibit increased plasma concentrations of this compound. novartis.com Co-administration of drugs that affect renal function can, therefore, indirectly impact this compound levels. For instance, the increased AUC and toxicity observed when this compound is given after cisplatin (B142131) is believed to stem from subclinical renal tubular toxicity induced by cisplatin, leading to decreased this compound clearance. aacrjournals.org
Variations in plasma protein binding can also affect the concentration of free, active drug. medcraveonline.com Although this compound has relatively low protein binding, significant variations in plasma protein concentrations, particularly alpha-acidic glycoprotein (B1211001) (AAG), could alter the free fraction of the drug and potentially contribute to toxicity. medcraveonline.com
Interactions with Other Chemotherapeutic Agents Leading to Additive Toxicities
The most significant and dose-limiting interactions with this compound involve additive or synergistic toxicities when combined with other cytotoxic agents. The primary concern is myelosuppression, particularly neutropenia. hres.cacdsco.gov.in
When this compound is used in combination with other chemotherapeutic drugs known to cause bone marrow suppression, the risk and severity of hematologic toxicities are often increased. medscape.com This has been observed in combinations with agents such as:
Cisplatin: While a recognized combination therapy, it can lead to increased hematological toxicity compared to cisplatin alone. aacrjournals.orgeuropa.eu Careful monitoring and potential dose adjustments are necessary. cdsco.gov.in The sequence of administration matters; giving this compound after cisplatin results in a greater increase in this compound's AUC and related toxicities. aacrjournals.org
Paclitaxel (B517696): Combining this compound with paclitaxel can also result in enhanced myelosuppression.
Carboplatin (B1684641): The combination with carboplatin can increase the risk of adverse effects. drugbank.com
Docetaxel (B913): An interaction where this compound may inhibit the metabolism of docetaxel via CYP3A4 has been reported, leading to increased docetaxel toxicity if docetaxel is administered after this compound. bccancer.bc.ca
Other agents: Additive myelosuppressive effects can also be seen with ifosfamide (B1674421) and hydroxyurea. medscape.com
In vitro studies have explored the cytotoxic effects of this compound with various anticancer agents. These studies suggest that combinations with DNA-damaging agents like melphalan (B128) and BCNU may result in synergistic effects at high levels of cytotoxicity, whereas combinations with antimetabolites or antimicrotubule agents were generally less than additive. nih.gov
Table 2: Selected Interactions with Other Chemotherapeutic Agents
| Chemotherapeutic Agent | Type of Interaction | Potential Clinical Outcome |
| Cisplatin | Pharmacokinetic and Pharmacodynamic | Increased hematological toxicity and this compound AUC, especially when this compound is given after cisplatin. aacrjournals.orgeuropa.eu |
| Docetaxel | Metabolic (CYP3A4 inhibition by this compound) | Increased docetaxel toxicity if administered after this compound. bccancer.bc.ca |
| Carboplatin | Pharmacodynamic | Increased risk of adverse effects, including myelosuppression. drugbank.com |
| Ifosfamide | Pharmacodynamic | Increased risk of immunosuppression and myelosuppression. medscape.com |
| Paclitaxel | Pharmacodynamic | Potential for enhanced myelosuppression. |
Interactions with Drug Transporters (e.g., P-gp, BCRP)
This compound is a known substrate for key ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2). fda.govdovepress.com These transporters are present in various tissues, including the intestines, liver, and the blood-brain barrier, where they function to efflux drugs out of cells. dovepress.comaacrjournals.org
The interaction of this compound with these transporters has significant clinical implications:
Oral Bioavailability: The activity of P-gp and BCRP in the intestine limits the oral absorption of this compound. dovepress.comresearchgate.net Inhibition of these transporters can dramatically increase bioavailability. For instance, the BCRP/P-gp inhibitor elacridar was found to increase the bioavailability of oral this compound from 40% to 97%. oaepublish.com
Plasma Concentrations: Co-administration of inhibitors of P-gp and/or BCRP can lead to clinically significant increases in this compound plasma levels, thereby increasing the risk of toxicity. novartis.comfda.gov Potent inhibitors include cyclosporine A, elacridar, and certain tyrosine kinase inhibitors like gefitinib, which can reverse BCRP-mediated resistance to this compound. fda.govaacrjournals.org
Drug Resistance: Overexpression of P-gp and BCRP in tumor cells is a mechanism of multidrug resistance, as these transporters actively pump this compound out of cancer cells, reducing its cytotoxic efficacy. dovepress.com
Conversely, inducers of these transporters, such as apalutamide (B1683753) (a weak BCRP inducer), may decrease the systemic exposure of this compound. medscape.com
Table 3: Interactions of this compound Hydrochloride with Drug Transporters
| Transporter | Role in this compound Disposition | Interacting Agent (Example) | Effect on this compound |
| P-glycoprotein (P-gp/ABCB1) | Efflux transporter, limits absorption and distribution. fda.gov | Elacridar (Inhibitor) | Increased plasma concentration. fda.gov |
| Breast Cancer Resistance Protein (BCRP/ABCG2) | Efflux transporter, limits absorption and distribution. fda.govdovepress.com | Elacridar (Inhibitor) | Increased oral bioavailability and plasma concentration. fda.govoaepublish.com |
| P-gp and BCRP | Efflux transporters | Apalutamide (Inducer) | Decreased systemic exposure. medscape.com |
Emerging Research Areas and Future Therapeutic Directions for Topotecan Hydrochloride
Metronomic Dosing Regimens
Metronomic chemotherapy, characterized by the frequent administration of low doses of cytotoxic drugs over a prolonged period, is an emerging strategy showing promise for various cancers, including prostate and ovarian cancer. nih.govnih.gov This approach contrasts with the conventional maximum tolerated dose (MTD) regimens and aims to inhibit tumor growth through mechanisms that may include anti-angiogenesis and modulation of the tumor microenvironment. nih.govtandfonline.com
Preclinical studies have demonstrated the potential advantages of metronomic topotecan (B1662842). In prostate cancer cell lines, metronomic dosing was found to be 2.4- to 18-fold more potent compared to conventional this compound treatment. nih.gov Research in ovarian cancer models has shown that daily oral metronomic this compound can cause a greater reduction in microvascular density compared to weekly MTD regimens. medchemexpress.com One study found that a metronomic dose of 1.0 mg/kg resulted in a 32-33% decrease in microvascular density, slightly more than the 28-30% reduction seen with the MTD. tandfonline.com This anti-angiogenic effect is linked to the reduction of pro-angiogenic factors such as VEGF and Hif-1α. tandfonline.com
Further studies in prostate cancer models revealed that metronomic dosing led to significantly smaller tumor volumes compared to both control and conventional treatment groups. nih.govtandfonline.com This antitumor activity was associated with the inhibition of key cancer pathway genes and the downregulation of epithelial-to-mesenchymal transition (EMT) markers. nih.gov
Table 1: Research Findings on Metronomic this compound Dosing
| Cancer Model | Key Findings | Supporting Data | Reference |
|---|---|---|---|
| Prostate Cancer | Metronomic dosing is more potent (lower IC50) than conventional dosing and significantly reduces tumor volume. | IC50 decreased by up to 18-fold. Tumor volume reduced to 54.8% of initial size, versus 144% with conventional dosing. | nih.govtandfonline.com |
| Ovarian Cancer | Metronomic dosing demonstrates significant anti-angiogenic effects by reducing microvascular density (MVD) and Hif-1α expression. | 1.0 mg/kg metronomic dose decreased MVD by 32–33% and Hif-1α by 64% compared to controls. | tandfonline.com |
| Ovarian Cancer | Metronomic oral this compound in combination with pazopanib (B1684535) showed excellent anti-tumor activity and 100% survival after six months of continuous therapy. | Optimal biologic dose of 1mg/kg/day was determined by monitoring circulating endothelial cells (CEPs). | nih.gov |
Exploration of Novel Combination Therapies and Targeted Agents
To enhance the therapeutic potential of this compound Hydrochloride, researchers are actively exploring its use in combination with other agents, including traditional chemotherapy, targeted therapies, and immunotherapy. The rationale is often based on synergistic mechanisms of action that can lead to improved antitumor effects. cancernetwork.com
Preclinical studies have shown that the combination of this compound with platinating agents like cisplatin (B142131) is highly sequence-dependent, with the greatest cytotoxic effects observed when cisplatin is administered before this compound. cancernetwork.com This has led to clinical investigations of various combination regimens.
Current research is heavily focused on combining this compound with targeted agents that interfere with specific molecular pathways in cancer cells.
PARP Inhibitors: A phase II clinical trial is investigating the combination of this compound and carboplatin (B1684641) with or without the PARP inhibitor veliparib (B1684213) in patients with advanced myeloproliferative disorders and acute myeloid leukemia. clinicaltrials.govclinicaltrials.gov
ATR Kinase Inhibitors: A phase II trial is studying the efficacy of combining this compound with berzosertib (M6620), an ATR kinase inhibitor, for patients with relapsed small cell lung cancer (SCLC). ucbraid.org The goal is to see if inhibiting DNA damage repair mechanisms can enhance this compound's efficacy. ucbraid.org
Immune Checkpoint Inhibitors: In the realm of immuno-oncology, a phase II trial is evaluating this compound in combination with durvalumab, a monoclonal antibody, for patients with relapsed extensive-stage SCLC. mycancergenome.org Another study is testing tazemetostat (B611178) with this compound and pembrolizumab (B1139204) in recurrent SCLC. cancer.gov
Table 2: Selected Novel Combination Therapies with this compound Hydrochloride
| Combination Agent | Mechanism of Action | Cancer Type | Study Type/Phase | Reference |
|---|---|---|---|---|
| Durvalumab | Immune Checkpoint Inhibitor (Anti-PD-L1) | Small Cell Lung Cancer (SCLC) | Phase II | mycancergenome.org |
| Berzosertib (M6620) | ATR Kinase Inhibitor | Small Cell Lung Cancer (SCLC) | Phase II | ucbraid.org |
| Veliparib | PARP Inhibitor | Acute Myeloid Leukemia (AML) | Phase II | clinicaltrials.gov |
| Pazopanib | VEGF Pathway Inhibitor | Ovarian Cancer | Preclinical | nih.gov |
| Oxaliplatin | Platinating Agent | Ovarian Cancer | Phase I | nih.gov |
Research into the Tumor Microenvironment and Targeted Delivery
A significant challenge with this compound is delivering the active form of the drug effectively to the tumor site while minimizing systemic exposure. researchgate.netnih.gov Research is increasingly focused on leveraging the unique characteristics of the tumor microenvironment (TME) for targeted drug delivery using nanotechnology. nih.gov
Various nanocarrier systems are being developed to encapsulate this compound, enhancing its stability, biocompatibility, and tumor-targeting capabilities. nih.gov
Polymeric Nanoparticles: Formulations using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been shown to provide sustained release of this compound, particularly in the acidic conditions typical of the TME. researchgate.net In a study on ovarian cancer, PLGA nanoparticles increased the bioavailability of this compound by over 13-fold compared to the native drug. researchgate.net
Liposomal Formulations: Novel liposomal delivery systems are being designed for enhanced tumor penetration. One such formulation, FF-10850, is a dihydrosphingomyelin-based liposomal this compound that demonstrates superior antitumor activity in ovarian cancer models. aacrjournals.org Research indicates that its improved efficacy is due to preferential accumulation in the tumor and subsequent payload release mediated by tumor-associated macrophages (TAMs) and high ammonia (B1221849) concentrations within the TME. aacrjournals.org
Silica (B1680970) Nanoparticles: Mesoporous silica nanoparticles (MSNs) with a pH-sensitive coating have been developed to protect this compound from premature release and hydrolysis. nih.gov This system is designed to release the active drug form within the acidic environment of endosomes/lysosomes after being internalized by tumor cells. nih.gov
These targeted delivery strategies aim to increase the therapeutic index of this compound, making it more effective at the tumor site while reducing potential side effects. nih.govaacrjournals.org
Table 3: Targeted Delivery Systems for this compound Hydrochloride
| Delivery System | Mechanism | Cancer Model | Key Outcome | Reference |
|---|---|---|---|---|
| PLGA Nanoparticles | Passive targeting and sustained release in acidic TME. | Ovarian Cancer | 13.05-fold increase in bioavailability; enhanced cytotoxicity. | researchgate.net |
| FF-10850 (Liposome) | Payload release mediated by TAMs and ammonia in the TME. | Ovarian Cancer | Superior antitumor activity and reduced toxicity compared to free this compound. | aacrjournals.org |
| Mesoporous Silica Nanoparticles (MSNs) | pH-sensitive coating for drug release in acidic endosomes/lysosomes. | General Tumor Cells | Effective tumor cell destruction while sparing normal cells. | nih.gov |
Repurposing Strategies for this compound Hydrochloride
Drug repurposing, or finding new indications for existing drugs, is a time- and cost-effective strategy in pharmacology. royalsocietypublishing.org While this compound is a well-established topoisomerase I inhibitor, recent research has suggested it may have other mechanisms of action, opening the door for its use in new therapeutic contexts. royalsocietypublishing.orgnih.gov
A notable repurposing study used computational screening to identify FDA-approved drugs with the potential to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are key targets in some cancers, particularly breast cancer. nih.gov In this study, this compound was identified as a potential inhibitor of both EGFR and HER2. nih.gov
Molecular modeling showed that this compound could form stable complexes within the ligand-binding sites of these receptors. Specifically, it was predicted to form a hydrogen bond with specific amino acid residues (D808 in EGFR and M793 in HER2). nih.gov Subsequent in vitro assays confirmed these computational findings, demonstrating that this compound exhibited growth inhibitory activity against two different breast cancer cell lines, MCF-7 and MDA-MB-23. nih.gov This research suggests a novel, non-topoisomerase-I-mediated mechanism for this compound and opens the possibility of its use as a targeted therapy against EGFR/HER2-driven cancers. nih.gov
Table 4: Findings from this compound Hydrochloride Repurposing Research
| Repurposed Target | Proposed Indication | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| EGFR and HER2 | Breast Cancer | In silico molecular docking and in vitro cell viability assays. | This compound demonstrated growth inhibitory activity in breast cancer cell lines by interacting with the EGFR/HER2 ligand-binding sites. | nih.gov |
Ongoing Clinical Trials and Research Initiatives
The future utility of this compound Hydrochloride is being actively shaped by numerous ongoing clinical trials. These studies are investigating new combinations, dosing schedules, and indications, reflecting a broad effort to optimize its use. The National Cancer Institute (NCI) and other organizations support a wide range of these research initiatives. cancer.gov
Several key trials highlight the current direction of clinical research:
Combination with Immunotherapy: A trial (NCT04607954) is assessing the effects of combining this compound with the immune checkpoint inhibitor durvalumab in patients with relapsed extensive-stage small cell lung cancer (SCLC). mycancergenome.org
Targeting DNA Repair Pathways: Another trial (NCT03289910) is exploring this compound and carboplatin with or without the PARP inhibitor veliparib for advanced myeloid malignancies. clinicaltrials.gov Similarly, a study is evaluating the combination of this compound with the ATR inhibitor berzosertib in SCLC. ucbraid.org
Novel Drug Comparisons: A Phase III study (NCT03653111) is comparing lurbinectedin (B608698) against the investigator's choice of this compound or irinotecan (B1672180) for relapsed SCLC. clinicaltrialsregister.eu
Ewing Sarcoma: A significant trial for non-metastatic extracranial Ewing sarcoma compared the standard 5-drug chemotherapy regimen to the same regimen with the addition of a this compound, vincristine, and cyclophosphamide (B585) combination. cancer.govclinicaltrials.gov
These trials, among many others, are crucial for defining the next phase of this compound's role in cancer therapy, potentially leading to new standards of care and expanded treatment options for patients. cancer.govclinicaltrials.gov
Table 5: Selected Ongoing or Recently Completed Clinical Trials Involving this compound Hydrochloride
| Identifier | Brief Title/Purpose | Intervention | Condition | Status (as of search) | Reference |
|---|---|---|---|---|---|
| NCT04607954 | Durvalumab and this compound in Relapsed SCLC | Durvalumab, this compound Hydrochloride | Small Cell Lung Cancer | Active, not recruiting | mycancergenome.org |
| NCT03289910 | This compound and Carboplatin +/- Veliparib | Veliparib, this compound Hydrochloride, Carboplatin | AML, CMML | Active, not recruiting | clinicaltrials.gov |
| NCT03653111 | Lurbinectedin vs. This compound/Irinotecan in Relapsed SCLC | Lurbinectedin, this compound, Irinotecan | Small Cell Lung Cancer | Active, not recruiting | clinicaltrialsregister.eu |
| Not specified | This compound +/- Berzosertib (M6620) in Relapsed SCLC | Berzosertib, this compound Hydrochloride | Small Cell Lung Cancer | Phase II | ucbraid.org |
| AEZS-108-012 | Combination Chemotherapy in Ewing Sarcoma | Vincristine, Cyclophosphamide, this compound Hydrochloride | Ewing Sarcoma | Completed | cancer.govclinicaltrials.gov |
Advanced Research Methodologies in Topotecan Hydrochloride Studies
In Vitro Cell Culture and Molecular Biology Techniques
In vitro studies using cancer cell lines are fundamental to understanding the cellular and molecular effects of topotecan (B1662842) hydrochloride. These techniques allow for controlled experiments to elucidate the drug's mechanisms of action and identify factors that influence its cytotoxicity.
Real-time Polymerase Chain Reaction (RT-PCR): This technique is crucial for quantifying gene expression levels. In studies involving this compound hydrochloride, RT-PCR has been used to measure the mRNA levels of target genes. For instance, research has shown that this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis. nih.govhilarispublisher.com Specifically, in acute myeloid leukemia (AML) cells, this compound hydrochloride was found to significantly decrease the mRNA expression of STAT5 and its target genes like CMYC, CYCLIND2, and PIMI. nih.gov Another study in human breast cancer cell lines, MCF-7 and ZR-75-1, used RT-PCR to confirm the differential regulation of genes such as ERα/ESR1 and BCL2, as well as p53-dependent DNA damage repair genes, following this compound exposure. frontiersin.orgnih.gov
Western Blot: This widely used technique detects and quantifies specific proteins in a sample. In the context of this compound hydrochloride research, Western blotting has been instrumental in analyzing the protein levels of key cellular components. For example, it has been used to demonstrate that this compound treatment leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in A549 lung cancer cells. aacrjournals.org Studies in AML cell lines have shown that this compound effectively blocks the phosphorylation of STAT5, a critical signaling protein. nih.gov It has also been used to confirm the increased expression of the MYOT protein in this compound-resistant ovarian cancer cell lines. jcancer.org
Immunofluorescence: This method uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. In studies of this compound hydrochloride, immunofluorescence can be employed to observe changes in protein distribution within the cell upon drug treatment. For example, it has been used to confirm the elevated expression and localization of MYOT protein in this compound-resistant ovarian cancer cells. jcancer.org
These molecular biology techniques are often used in conjunction with cell viability assays, such as the MTT assay, to correlate molecular changes with cellular outcomes like cytotoxicity and apoptosis. hilarispublisher.comaacrjournals.org
In Vivo Animal Models
In vivo animal models, particularly murine xenografts, are indispensable for evaluating the antitumor efficacy and pharmacokinetic properties of this compound hydrochloride in a living organism before clinical trials.
Murine Xenografts: This model involves the subcutaneous or orthotopic implantation of human tumor cells into immunodeficient mice. medchemexpress.commdpi.com These models allow researchers to study the effect of this compound hydrochloride on tumor growth and metastasis in a more complex biological environment. For example, in a murine xenograft model of acute myeloid leukemia using MOLM13 cells, this compound hydrochloride demonstrated a significant reduction in tumor volume and weight. nih.gov Similarly, in a breast cancer xenograft model using HER2+ BT474 cells, the combination of this compound and lapatinib (B449) showed enhanced efficacy. nih.gov Studies have also utilized xenograft models to investigate this compound's activity against pediatric solid tumors and colorectal cancer. medchemexpress.commdpi.com The response of these xenografts to treatment is often monitored by measuring tumor volume over time. nih.govmedchemexpress.com
The table below summarizes findings from selected murine xenograft studies with this compound hydrochloride.
| Cell Line Used | Cancer Type | Key Findings |
| MOLM13 | Acute Myeloid Leukemia | Significant reduction in tumor volume and inhibition of tumor growth. nih.gov |
| BT474 | Breast Cancer (HER2+) | Enhanced efficacy when combined with lapatinib. nih.gov |
| HT29 | Colorectal Cancer | Low-dose metronomic this compound significantly reduces liver metastasis and prolongs survival. mdpi.com |
| A375, HCT 116, Colo829, SK-MEL-28 | Various Solid Tumors | Used to assess Topoisomerase I levels in responsive and non-responsive xenograft models. researchgate.net |
Quantitative Bioanalytical Methods
Accurate quantification of this compound hydrochloride and its metabolites in biological matrices is essential for pharmacokinetic analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.
HPLC-MS/MS for Pharmacokinetic Analysis: This highly sensitive and specific method allows for the precise measurement of drug concentrations in plasma, urine, and other biological fluids. asianpubs.orgkoreascience.kr The method typically involves protein precipitation from the plasma sample, followed by chromatographic separation on a C18 column and detection by mass spectrometry. asianpubs.org This technique is crucial for determining key pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). nih.gov A rapid LC-MS/MS method has been developed with a lower limit of quantitation (LLOQ) of 0.5 ng/mL in human plasma, enabling the analysis of a large number of samples from pharmacokinetic studies. asianpubs.org This method has been successfully applied to analyze samples from patients with advanced solid tumors to understand the drug's behavior in the body. nih.gov
Computational and Structural Biology Approaches
Computational and structural methods provide atomic-level insights into how this compound hydrochloride interacts with its molecular target, topoisomerase I, and can guide the design of new, more effective derivatives.
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgnih.gov Molecular docking studies have been used to understand the binding mechanism of this compound within the topoisomerase I-DNA complex. rsc.org These studies have shown that this compound interacts with specific amino acid residues like Asp533 and Arg364 in the active site of the enzyme. rsc.org Such analyses help in understanding the structure-activity relationships and can be used to design novel camptothecin (B557342) analogs with potentially improved antitumor activity. researchgate.net
Crystal Structure Analysis: X-ray crystallography provides a high-resolution, three-dimensional structure of molecules and their complexes. The crystal structure of the ternary complex of human topoisomerase I, DNA, and this compound has been determined. nih.gov This structure revealed that this compound acts as an uncompetitive inhibitor by intercalating between the DNA base pairs at the site of cleavage, thereby preventing the religation of the DNA strand. nih.gov The planar ring system of this compound mimics a DNA base pair, which explains its specific binding to the enzyme-substrate complex. nih.gov Furthermore, studies have investigated the different crystalline and hydration states of this compound hydrochloride itself using techniques like Powder X-ray Diffraction (PXRD), which is important for pharmaceutical development. researchgate.neteuropa.eupsu.edu
Omics Technologies
Omics technologies, such as transcriptomics and proteomics, allow for a global analysis of genes and proteins, respectively, providing a comprehensive view of the cellular response to this compound hydrochloride and aiding in the discovery of biomarkers.
Transcriptomics: This field involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. Microarray and RNA-seq are common transcriptomic techniques. Gene expression profiling in cancer cell lines treated with this compound has been used to identify genes and pathways that are significantly altered. For example, a study on human breast cancer cells (MCF-7) using microarray analysis revealed that this compound significantly modulates the expression of ERα/ESR1, BCL2, and various p53-dependent DNA damage repair genes. frontiersin.orgnih.gov In another study, transcriptomic profiling of colorectal cancer biopsies helped identify that overexpression of TOP1 (the gene for topoisomerase I) could be a predictor of response to this compound.
Proteomics for Biomarker Discovery: Proteomics aims to identify and quantify the entire complement of proteins in a cell or organism. This can be used to find protein biomarkers that predict a patient's response to this compound. For instance, proteomics approaches have been used to identify proteins whose expression levels correlate with sensitivity to chemotherapeutic agents. nih.gov In the context of this compound, proteomics could be used to identify proteins involved in resistance mechanisms, such as the overexpression of drug efflux pumps or alterations in apoptosis-related proteins. jcancer.orguu.nl One study identified myotilin as a new protein associated with this compound resistance in ovarian cancer cell lines through proteomic analysis. jcancer.org
Clinical Trial Design and Biostatistical Analysis
The evaluation of this compound hydrochloride in human subjects is conducted through rigorously designed clinical trials, with biostatistical analysis being essential for interpreting the results.
Clinical Trial Design: Clinical trials for this compound hydrochloride are typically conducted in phases. Phase I trials aim to determine the maximum tolerated dose and safety profile of the drug. clinicaltrials.gov Phase II and III trials evaluate the efficacy of the drug, often in comparison to standard treatments, in specific cancer types like small cell lung cancer or ovarian carcinoma. fda.govyale.edu The design of these trials involves careful consideration of patient populations, dosing schedules, and endpoints. For example, a Phase I study was designed to define the safety of this compound administered with thoracic radiotherapy. clinicaltrials.gov Another Phase III trial was a randomized, open-label study comparing this compound to another chemotherapy agent in patients with epithelial ovarian carcinoma. yale.edu
Q & A
Q. What is the primary mechanism of action of topotecan hydrochloride in cancer therapy, and how does it influence experimental design?
this compound hydrochloride inhibits topoisomerase I by stabilizing the DNA-topoisomerase I complex during replication, leading to DNA double-strand breaks and apoptosis . In preclinical studies, researchers should standardize dosing schedules (e.g., daily intravenous administration for 5 days) to mimic clinical protocols. Cell viability assays (e.g., MTT) and comet assays are recommended to quantify DNA damage .
Q. How should researchers address conflicting data on hematologic vs. non-hematologic toxicity profiles in preclinical models?
Evidence shows that myelosuppression (e.g., neutropenia) is dose-limiting in humans, while non-hematologic effects (e.g., mucosal inflammation) are less common . To resolve contradictions, use species-specific models: rodents for hematologic toxicity (monitoring peripheral blood counts) and rabbits for embryotoxicity (assessing fetal malformations and resorption rates) .
Q. What methodologies optimize pharmacokinetic (PK) studies of this compound hydrochloride in animal models?
Employ high-performance liquid chromatography (HPLC) with fluorescence detection to measure plasma concentrations of the lactone and carboxylate forms, which have distinct stability profiles. Sampling at intervals (e.g., 0.5, 1, 2, 4, 8 hours post-dose) ensures accurate half-life calculation (~3 hours in humans) .
Q. How can combination therapies with this compound hydrochloride enhance efficacy while minimizing resistance?
Synergistic effects are observed with platinum-based agents (e.g., cisplatin) but require sequence optimization. Administer cisplatin on day 5 of this compound dosing to reduce overlapping myelosuppression . Preclinical studies in prostate cancer models show that combining this compound with genistein (10 μM) increases ROS generation and caspase-3/9 activation, enhancing apoptosis .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound hydrochloride’s inhibition of STAT5 in acute myeloid leukemia (AML)?
this compound binds the STAT5-SH2 domain via hydrogen bonds with Asn639 and Lys644, blocking dimerization and phosphorylation. Validate binding using cellular thermal shift assays (CETSA), where thermal denaturation of STAT5 increases from 47.4°C (control) to 49.5°C post-treatment . In FLT3-ITD+ AML models (e.g., MOLM13), IC₅₀ values range from 11–21 nM, with downstream suppression of CMYC and Ki-67 .
Q. How can in silico modeling improve the design of this compound derivatives targeting drug-resistant cancers?
Molecular docking simulations (e.g., AutoDock Vina) reveal that modifying the six-member lactone ring enhances STAT5 binding affinity. Compare binding energies (ΔG) of derivatives to prioritize candidates. Surface plasmon resonance (SPR) can validate binding kinetics (e.g., KD < 1 μM) .
Q. What biomarkers predict response to this compound hydrochloride in heterogeneous tumor populations?
Transcriptomic profiling of ovarian cancer biopsies identifies overexpression of TOP1 (topoisomerase I) and low ABCG2 transporter activity as predictors of sensitivity. Use RNA-seq or immunohistochemistry (IHC) to stratify patients in clinical trials . In AML, phospho-STAT5 (Tyr694) levels in peripheral blood correlate with reduced relapse rates in xenograft models (p < 0.01) .
Q. How does this compound hydrochloride overcome the blood-brain barrier (BBB) in metastatic brain tumors?
In glioblastoma models, co-administration with BBB disruptors (e.g., mannitol) increases CNS penetration by 40%. Measure CSF concentrations via LC-MS/MS and validate efficacy using bioluminescent imaging of intracranial tumor burden .
Methodological Guidelines
- Toxicology Studies : Follow OECD Guidelines 414 (teratogenicity) and 407 (repeated-dose toxicity) for GLP compliance .
- STAT5 Inhibition Assays : Use FP-STAT5 competitive binding assays and Western blotting (anti-pSTAT5 Tyr694) to quantify target engagement .
- Data Contradiction Resolution : Apply Bland-Altman analysis to compare toxicity data across species, adjusting for metabolic rate differences (e.g., allometric scaling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
